6-Chloro-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHERPPDYPMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484959 | |
| Record name | 6-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26673-31-4 | |
| Record name | 6-Chloro-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-1-tetralone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-tetralone is a crucial chemical intermediate, identified by its CAS number 26673-31-4.[1][2][3] This bicyclic aromatic ketone serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[4][5] Its reactivity, stemming from the presence of a carbonyl group and a chlorine substituent on the aromatic ring, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, applications in drug development as a key intermediate, and an exploration of the biological activities of its derivatives.
Chemical and Physical Properties
This compound, also known as 6-chloro-3,4-dihydro-1(2H)-naphthalenone, is a solid that typically appears as a white to yellow or orange powder or lump. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 26673-31-4 | |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| Melting Point | 53 °C | |
| Boiling Point | 308.577 °C at 760 mmHg | |
| Density | 1.248 g/cm³ | |
| Solubility | Insoluble in water. Soluble in DMSO (60 mg/mL, sonication recommended). | |
| Appearance | White to yellow to orange powder or lump. |
Synthesis of this compound
The primary method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction in organic chemistry allows for the formation of the tetralone ring system.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of a tetralone derivative via intramolecular Friedel-Crafts acylation, a general method applicable to the synthesis of this compound from the appropriate 4-arylbutyric acid precursor.
Materials:
-
4-(p-chlorophenyl)butyric acid
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MSA)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, prepare a mixture of phosphorus pentoxide (2.5 equivalents) in methanesulfonic acid.
-
To this stirring mixture, add 4-(p-chlorophenyl)butyric acid (1 equivalent) portion-wise, ensuring the temperature is controlled.
-
Allow the resulting solution to stir at room temperature for 12 hours.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in its reactive nature, which allows for the construction of more complex molecular architectures.
Precursor to a Key Sertraline Intermediate
A significant application of this compound is in the synthetic route to the antidepressant drug sertraline. While not a direct precursor to sertraline itself, it is a starting material for the synthesis of a key tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Experimental Protocol: Synthesis of a Sertraline Intermediate
The following protocol outlines the conversion of a tetralone to an imine, a crucial step in the synthesis of sertraline from its corresponding tetralone intermediate. This general procedure is applicable to this compound derivatives.
Materials:
-
(+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Toluene
-
Monomethylamine
-
Titanium tetrachloride (TiCl₄)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
Procedure:
-
Imine Formation:
-
In a suitable reaction vessel under a nitrogen atmosphere, dissolve (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq) in toluene.
-
Cool the solution to -10°C.
-
Add monomethylamine (4.5 eq) and stir for 10 minutes.
-
Slowly add titanium tetrachloride (0.56 eq) dropwise, maintaining the temperature below 15°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
-
Filter the reaction mixture under a nitrogen atmosphere and wash the precipitate with toluene.
-
Remove the bulk of the toluene from the filtrate by vacuum distillation to yield the imine.
-
-
Hydrogenation:
-
To the resulting imine solution, add a Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction for the disappearance of the imine and the formation of sertraline.
-
Upon completion, carefully filter the catalyst. The resulting solution contains a mixture of cis and trans isomers of sertraline.
-
DOT Script for Sertraline Intermediate Synthesis:
Caption: Key steps in the synthesis of sertraline from a tetralone intermediate.
Biological Activity of Tetralone Derivatives
While this compound is primarily used as a synthetic intermediate, its core tetralone scaffold is present in numerous molecules with significant biological activity. Research has focused on the pharmacological properties of various tetralone derivatives.
Anticancer Activity and Apoptosis Induction
Certain tetralone derivatives have demonstrated potent anticancer properties. For instance, a series of tetralone compounds with a sulfonamide scaffold have been investigated for their anticancer activity. One promising compound from this series was shown to selectively target breast cancer cells (MCF-7) and induce apoptosis. This programmed cell death was associated with the modulation of apoptotic proteins such as Bcl-2 and Bax, and the activation of caspase-7, leading to cell cycle arrest at the G2/M phase.
Modulation of Inflammatory Pathways
The tetralone structure has also been incorporated into molecules designed to modulate inflammatory pathways. The NF-κB (nuclear factor kappa B) signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. Some pyranochalcone derivatives, which can be conceptually related to the broader class of compounds accessible from tetralone precursors, have shown potent inhibitory effects on TNF-α induced NF-κB activation.
DOT Script for Apoptosis Pathway:
Caption: Apoptosis induction by a sulfonamide-bearing tetralone derivative.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated area and wear suitable personal protective equipment, including gloves and eye protection. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of skin contact, wash with plenty of water.
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of complex molecules, most notably in the pharmaceutical industry. The continued exploration of new synthetic routes utilizing this compound and the investigation of the biological activities of its derivatives promise to yield novel therapeutic agents for a range of diseases. This guide provides a foundational understanding of this important compound for researchers and professionals dedicated to advancing drug discovery and development.
References
- 1. Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches [ejchem.journals.ekb.eg]
- 2. benchchem.com [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-1-Tetralone: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Synthesis, and Biological Significance of a Key Pharmaceutical Intermediate
Abstract
6-Chloro-1-tetralone is a crucial chemical intermediate, recognized for its significant role in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it outlines a representative synthetic protocol and methods for its analytical characterization. The document also explores the biological significance of the broader class of tetralone derivatives, highlighting their engagement with key signaling pathways and their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to support further investigation and application of this versatile molecule.
Chemical Structure and Nomenclature
This compound is a bicyclic aromatic ketone. The molecule consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the 6th position of the bicyclic system.
IUPAC Name: 6-chloro-3,4-dihydro-2H-naphthalen-1-one
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| CAS Number | 26673-31-4 | [1] |
| Appearance | White to yellow or orange powder/lump | |
| Melting Point | 28 °C | |
| Boiling Point | 150 °C at 0.7 mmHg | |
| Solubility | Insoluble in water; Soluble in DMSO (60 mg/mL) | |
| Purity (typical) | >96.0% (GC) |
Synthesis and Characterization
Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
This compound can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-chlorophenyl)butanoyl chloride. This reaction is typically catalyzed by a Lewis acid.
Experimental Protocol:
-
Preparation of the Acyl Chloride: 4-(4-chlorophenyl)butanoic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 4-(4-chlorophenyl)butanoyl chloride.
-
Intramolecular Cyclization: The crude acyl chloride is dissolved in a suitable inert solvent, such as dichloromethane. The solution is cooled to 0°C in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
References
An In-depth Technical Guide to 6-Chloro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-1-tetralone, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its synthetic pathway.
Core Properties of this compound
This compound, with the CAS number 26673-31-4, is a versatile building block in medicinal chemistry and material science.[1] Its reactivity, stemming from the ketone functional group and the chloro-substituted aromatic ring, makes it a valuable precursor for a variety of more complex molecules.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H9ClO | [2][3] |
| Molecular Weight | 180.63 g/mol | |
| Melting Point | 28 °C | |
| Boiling Point | 150 °C | |
| Flash Point | 147 °C | |
| Appearance | Colorless to light yellow liquid or solid | |
| Solubility in DMSO | 60 mg/mL (332.17 mM) | |
| Water Solubility | Insoluble |
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is notably a precursor in the synthesis of antidepressant drugs such as sertraline. Its structural scaffold is also found in compounds investigated for anti-inflammatory properties. The tetralone core, in general, is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antipsychotic effects.
Synthetic Pathway of this compound
A common approach to the synthesis of tetralones is through an intramolecular Friedel-Crafts acylation. The following diagram illustrates a generalized synthetic workflow for producing this compound.
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on the intramolecular Friedel-Crafts acylation of m-chlorophenyl butyric acid.
Materials:
-
m-Chlorophenyl butyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-chlorophenyl butyric acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude m-chlorophenyl butyryl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate three-necked round-bottom flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude m-chlorophenyl butyryl chloride from Step 1 in anhydrous dichloromethane.
-
Add the solution of the acyl chloride dropwise to the cooled suspension of aluminum chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction of aluminum chloride with water is highly exothermic. Quenching should be done slowly and with caution.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-1-tetralone: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. All quantitative data is summarized in structured tables, and relevant experimental and logical workflows are visualized.
Chemical Identity and Physical Properties
This compound, with the CAS number 26673-31-4, is a bicyclic aromatic ketone.[1][2] Its structure consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the 6th position.[3] This compound serves as a crucial intermediate in organic synthesis, particularly for pharmaceutical compounds.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
| Synonyms | 6-Chloro-3,4-dihydro-1(2H)-naphthalenone, 6-Chloro-α-Tetralone | |
| CAS Number | 26673-31-4 | |
| Molecular Formula | C₁₀H₉ClO | |
| Molecular Weight | 180.63 g/mol | |
| Appearance | White to Yellow to Orange powder to lump; Solid | |
| Melting Point | 28 °C | |
| Boiling Point | 150 °C at 0.7 mmHg | |
| Flash Point | 147 °C | |
| Refractive Index | 1.59 |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Table 2: Solubility and Storage Information
| Parameter | Details | Source(s) |
| Solubility | Insoluble in H₂O. Soluble in DMSO: 60 mg/mL (332.17 mM). | |
| Storage | Store refrigerated at 0-10°C (recommended 2-8°C). Keep under an inert gas as it is air sensitive. The container should be tightly sealed in a dry, well-ventilated place. |
Chemical Reactivity and Synthesis
This compound is a versatile intermediate in organic synthesis. The ketone functional group and the aromatic ring with its chloro-substituent are the primary sites of reactivity.
Caption: Role of this compound as a key synthetic intermediate.
Experimental Protocols
Synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone (General Method)
While specific, detailed industrial protocols are proprietary, patent literature outlines common synthetic routes. One such method involves the oxidation of a precursor.
-
Step 1: Precursor Preparation: A crude form of 6-chloro-1-hydroxy-1,2,3,4-tetrahydronaphthalene is prepared.
-
Step 2: Oxidation Reaction:
-
The crude precursor (e.g., 16g, ~0.1 mol) is dissolved in a solvent like dichloromethane (100 mL).
-
Catalysts such as TEMPO (0.46g, 3mmol) and a phase transfer catalyst like benzyltriethylammonium chloride (0.7g, 3mmol) are added.
-
The mixture is cooled to 0-5 °C with constant stirring.
-
An oxidizing agent, such as a sodium hypochlorite aqueous solution (e.g., 85g of 10% solution), is added dropwise, maintaining the temperature between 0-5 °C.
-
The reaction is allowed to proceed at this temperature for approximately 3 hours.
-
-
Step 3: Work-up and Purification:
-
After the reaction, the organic layer is separated.
-
The aqueous layer is typically extracted with the same organic solvent.
-
The combined organic phases are washed (e.g., with sodium thiosulfate, sodium bicarbonate, and brine), dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The final product is purified, often through silica gel chromatography.
-
Biological Context and Applications
This compound itself is primarily a biochemical reagent and a building block for more complex molecules. The broader class of tetralone derivatives, however, exhibits significant biological activities and are scaffolds for various therapeutic agents.
-
Anticancer Activity: Tetralone derivatives have been shown to induce apoptosis (programmed cell death) and endoplasmic reticulum (ER) stress in cancer cell lines.
-
Anti-inflammatory Properties: Some derivatives target key inflammatory mediators like the Macrophage Migration Inhibitory Factor (MIF).
-
Antimicrobial Effects: Certain tetralone compounds can disrupt bacterial cell membranes or act as efflux pump inhibitors, showing potential against pathogenic bacteria.
The synthesis of these bioactive molecules often begins with a functionalized tetralone core, illustrating the importance of intermediates like this compound.
Caption: A simplified pathway of apoptosis induced by some tetralone derivatives.
Safety and Handling
This compound is associated with several hazard classifications.
Table 3: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| H227 | Combustible liquid. |
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and eye protection. Work should be conducted in a well-ventilated area. In case of fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers. The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
References
Spectroscopic Profile of 6-Chloro-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Ar-H (H-5) |
| ~7.4 | dd | 1H | Ar-H (H-7) |
| ~7.2 | d | 1H | Ar-H (H-8) |
| ~2.9 | t | 2H | -CH₂- (H-4) |
| ~2.6 | t | 2H | -CH₂- (H-2) |
| ~2.1 | p | 2H | -CH₂- (H-3) |
Predicted data is based on spectral analysis of similar compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O (C-1) |
| ~145 | Ar-C (C-4a) |
| ~138 | Ar-C-Cl (C-6) |
| ~132 | Ar-C (C-8a) |
| ~131 | Ar-CH (C-5) |
| ~129 | Ar-CH (C-7) |
| ~127 | Ar-CH (C-8) |
| ~39 | -CH₂- (C-2) |
| ~30 | -CH₂- (C-4) |
| ~23 | -CH₂- (C-3) |
Predicted data is based on spectral analysis of similar compounds and general principles of NMR spectroscopy.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O (Aryl ketone) stretching |
| ~1600, ~1475 | Medium-Strong | C=C Aromatic ring stretching |
| ~1250 | Medium | C-Cl stretching |
| ~2950 | Medium | Aliphatic C-H stretching |
| ~800-900 | Strong | C-H out-of-plane bending (Aromatic) |
Data is based on typical values for aromatic ketones and chloro-substituted aromatic compounds.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 180/182 | High | [M]⁺, [M+2]⁺ (presence of Cl) |
| 152/154 | Medium | [M-CO]⁺ |
| 117 | High | [M-CO-Cl]⁺ |
| 115 | Medium | [C₉H₇]⁺ |
Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic ketones.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carbonyl group of the ketone and the aromatic and chloro substituents.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
A hydraulic press for pellet formation.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent KBr pellet.[3]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and aspects of its structure.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Electron Ionization and Mass Analysis:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The presence of chlorine is readily identified by the characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.
-
Visualizations
General Workflow for Spectroscopic Analysis of a Synthesized Compound
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-Depth Technical Guide on the Reactivity of the Carbonyl Group in 6-Chloro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-tetralone is a key bicyclic aromatic ketone and a valuable intermediate in the synthesis of a wide range of organic compounds, most notably in the pharmaceutical industry. Its utility is largely dictated by the reactivity of its carbonyl group, which is influenced by the electronic and steric effects of the fused ring system and the chloro-substituent. This guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, detailing common transformations, experimental protocols, and quantitative data. The reactions covered include nucleophilic additions, reductions, olefination reactions, and condensations, providing a foundational understanding for researchers in organic synthesis and drug development.
Introduction
This compound, a derivative of 1-tetralone, is a versatile building block in organic synthesis. The presence of a carbonyl group, an aromatic ring, and a halogen atom provides multiple sites for chemical modification. The carbonyl group, in particular, serves as a primary handle for introducing a variety of functional groups and for the construction of more complex molecular architectures. Its reactivity is a subject of significant interest, especially in the context of synthesizing biologically active molecules. This document aims to be a detailed technical resource on the chemical behavior of the carbonyl group in this specific molecule.
General Reactivity of the Carbonyl Group
The carbonyl group in this compound exhibits typical electrophilic character, making it susceptible to attack by nucleophiles. The reactivity is modulated by the electron-withdrawing nature of the chloro group on the aromatic ring, which can slightly enhance the electrophilicity of the carbonyl carbon. The fused ring system also imparts some steric hindrance, which can influence the approach of bulky nucleophiles.
A general workflow for the transformation of the carbonyl group in this compound is depicted below. This workflow highlights the central role of the ketone in accessing a variety of functionalized tetralone derivatives.
Caption: General reaction pathways of the carbonyl group in this compound.
Key Reactions and Experimental Protocols
This section details several important reactions involving the carbonyl group of this compound, providing both quantitative data where available and generalized experimental protocols based on standard laboratory procedures for similar substrates.
Reduction of the Carbonyl Group
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride being a common and mild choice. Asymmetric reduction to selectively form one enantiomer of the resulting alcohol is also a critical process in the synthesis of chiral drugs.
Table 1: Reduction of this compound
| Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| Achiral Reduction | NaBH₄, Methanol, 0 °C to rt | 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | Typically >90% | General Protocol |
| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH₃·THF, THF, rt | (S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | High, with high e.e. | General Protocol |
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization.
-
To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq) at room temperature.
-
After stirring for 15 minutes, cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst-borane mixture.
-
Stir the reaction at the same temperature for several hours, monitoring its progress by TLC.
-
Upon completion, slowly add methanol to quench the reaction, followed by 1M HCl.
-
Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography to obtain the chiral alcohol. The enantiomeric excess (e.e.) can be determined by chiral HPLC or NMR analysis of a diastereomeric derivative.
Caption: Asymmetric reduction of this compound using a CBS catalyst.
Olefination Reactions
The conversion of the carbonyl group to a carbon-carbon double bond is a powerful tool for carbon skeleton elaboration. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are the most common methods for this transformation.
Table 2: Olefination of this compound
| Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF | 6-Chloro-1-(methoxymethylene)-1,2,3,4-tetrahydronaphthalene | Moderate to Good | General Protocol |
| HWE Reaction | Triethyl phosphonoacetate, NaH, THF | Ethyl (6-chloro-3,4-dihydronaphthalen-1(2H)-ylidene)acetate | Good, mainly E-isomer | General Protocol |
-
Suspend the phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide, KOtBu, 1.2 eq) portion-wise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide.
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate anion.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography.
Condensation Reactions
The α-protons of the carbonyl group in this compound are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions such as the Aldol and Knoevenagel condensations.
Table 3: Condensation Reactions of this compound
| Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| Aldol Condensation | Benzaldehyde, NaOH, Ethanol, rt | (E)-2-Benzylidene-6-chloro-3,4-dihydronaphthalen-1(2H)-one | Good | General Protocol |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, reflux | (6-Chloro-3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile | Good to Excellent | General Protocol |
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a flask.
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture for several hours. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol and water, and dry.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by recrystallization or column chromatography.
Caption: Pathway of the Aldol condensation of this compound.
Conclusion
The carbonyl group of this compound is a versatile functional group that allows for a wide array of chemical transformations. This guide has provided an overview of some of the most important reactions, including reductions, olefinations, and condensations, along with generalized experimental protocols. The ability to manipulate this functional group with a high degree of control is essential for the synthesis of complex organic molecules and is of particular importance in the field of drug discovery and development. The provided data and protocols serve as a valuable resource for chemists working with this important synthetic intermediate. Further research into diastereoselective and enantioselective transformations of the carbonyl group will undoubtedly continue to expand the synthetic utility of this compound.
The Multifaceted Biological Activities of Tetralone Derivatives: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The tetralone scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] Substituted tetralones are crucial starting materials for a wide array of synthetic heterocyclic compounds and pharmaceuticals.[2] This technical guide provides an in-depth overview of the diverse biological activities of tetralone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.[1]
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][3] Their mechanisms of action often involve inducing apoptosis (programmed cell death) and promoting cell cycle arrest.
Mechanisms of Action:
-
Apoptosis Induction: A key pathway implicated in the pro-apoptotic effects of some tetralone derivatives involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For instance, certain sulfonamide-bearing tetralone compounds have been shown to trigger an apoptotic cascade in breast cancer cells (MCF-7), leading to cell cycle arrest at the G2/M phase.
-
Endoplasmic Reticulum (ER) Stress: Another identified mechanism involves the induction of ER stress. The tetralol derivative NNC-55-0396 has been found to induce cell death in glioblastoma cells by activating the IRE1α arm of the Unfolded Protein Response (UPR). This activation increases cytosolic calcium levels, ultimately triggering apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected tetralone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Longifolene-derived (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | |
| Longifolene-derived (6h) | A549 (Lung) | 9.89 ± 1.77 | |
| Chalcone derivative (3a) | Hela (Cervix) | 3.5 µg/mL | |
| Chalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | |
| (2-(Pyridinyl)methylene)-1-tetralone (3d) | Multiple | >60% growth inhibition | |
| (2-(Pyridinyl)methylene)-1-tetralone (5c) | Multiple | Active |
Signaling Pathway Visualization```dot
// Nodes Tetralone [label="Tetralone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Tetralone -> Bcl2 [label=" inhibits", arrowhead=tee, fontcolor="#5F6368"]; Tetralone -> Bax [label=" activates", fontcolor="#5F6368"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#EA4335"]; Bax -> Mitochondrion [color="#34A853"]; Mitochondrion -> CytochromeC [label=" release"]; CytochromeC -> Caspase9 [label=" activates"]; Caspase9 -> Caspase3 [label=" activates"]; Caspase3 -> Apoptosis; }
Caption: "Carpet" mechanism of bacterial membrane disruption.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation: Prepare a two-fold serial dilution of the tetralone derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture aliquots from the wells showing no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity
Tetralone derivatives have also demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory response.
Mechanism of Action: A notable target is the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine involved in various inflammatory diseases. Certain tetralone derivatives, specifically E-2-arylmethylene-1-tetralones, have been shown to efficiently bind to the active site of MIF and inhibit its tautomerase enzymatic activity. This inhibition can reduce inflammatory macrophage activation, leading to decreased production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6.
Quantitative Data: Inhibition of MIF Tautomerase Activity
The following table summarizes the inhibitory activity of selected tetralone derivatives against MIF tautomerase.
| Compound | Description | Activity | Reference |
| (4) | E-2-arylmethylene-1-tetralone | Reduced inflammatory macrophage activation | |
| (23) | E-2-arylmethylene-1-tetralone analogue | Reduced inflammatory macrophage activation | |
| (24) | E-2-arylmethylene-1-tetralone analogue | Markedly inhibited ROS and nitrite production | |
| (26) | E-2-arylmethylene-1-tetralone analogue | Markedly inhibited TNF-α and IL-6 expression | |
| (32) | E-2-arylmethylene-1-tetralone analogue | Reduced inflammatory macrophage activation |
Signaling Pathway Visualization
Caption: Inhibition of MIF-mediated inflammation by tetralones.
Experimental Protocol: MIF Tautomerase Activity Assay
This spectrophotometric method is used to investigate the enol-keto tautomeric conversion of a substrate, which is catalyzed by MIF.
-
Reagents: Prepare a reaction buffer (e.g., Tris-buffered saline), recombinant human MIF enzyme, and the substrate L-dopachrome methyl ester or phenylpyruvate.
-
Reaction Mixture: In a cuvette or 96-well plate, combine the reaction buffer, the MIF enzyme, and the tetralone derivative inhibitor at various concentrations.
-
Initiation: Start the reaction by adding the substrate to the mixture.
-
Measurement: Monitor the decrease in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome) using a spectrophotometer. The rate of substrate conversion reflects the tautomerase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the tetralone derivative relative to a control reaction without the inhibitor. Determine the IC50 value from the resulting dose-response curve.
Neuroprotective Activity
Tetralone derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting key enzymes in the central nervous system.
Mechanism of Action:
-
Monoamine Oxidase (MAO) Inhibition: α-tetralone derivatives have been identified as highly potent inhibitors of MAO-A and MAO-B, enzymes that degrade neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a key strategy in treating Parkinson's disease. C7-substituted α-tetralones, in particular, show high potency and selectivity for the MAO-B isoform.
-
Cholinesterase Inhibition: Some α,β-unsaturated carbonyl-based tetralone derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a primary treatment for Alzheimer's disease.
-
Anti-Amyloid Aggregation: In addition to enzyme inhibition, certain tetralones have been found to inhibit and even disassemble the self-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.
Quantitative Data: Neuroprotective Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of selected tetralone derivatives against neuro-relevant enzymes.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| C7-Arylalkyloxy-α-tetralone | MAO-B | 0.00089 - 0.047 | |
| C7-Arylalkyloxy-α-tetralone | MAO-A | 0.010 - 0.741 | |
| 6-(3-iodobenzyloxy)-α-tetralone | MAO-B | 0.0045 | |
| 6-(3-cyanobenzyloxy)-α-tetralone | MAO-A | 0.024 | |
| α,β-Unsaturated derivative (3f) | AChE | 0.045 ± 0.02 | |
| α,β-Unsaturated derivative (3f) | MAO-B | 0.88 ± 0.12 |
Logical Relationship Visualization
Caption: Multi-target neuroprotective action of tetralones.
Synthesis and Evaluation Workflow
The synthesis of tetralone derivatives can be achieved through various methods, including cascade reductive Friedel–Crafts alkylation/cyclization of keto acids and the chalcone route. A general workflow from synthesis to biological evaluation is crucial for drug discovery.
General Workflow Visualization
Caption: General workflow for tetralone drug discovery.
Conclusion
Tetralone and its derivatives constitute a class of compounds with a broad spectrum of pharmacological activities, including notable anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the tetralone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological properties and the exploration of structure-activity relationships (SAR). The data and protocols presented in this guide underscore the therapeutic potential of these compounds and provide a solid foundation for researchers and drug development professionals to design and evaluate new, highly effective tetralone-based therapeutic agents.
References
6-Chloro-1-tetralone: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 6-chloro-1-tetralone as a versatile building block in organic synthesis. Its unique structural features and reactivity make it a valuable starting material for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical agents. This document provides a detailed overview of its properties, synthesis, key reactions, and applications, supplemented with experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
This compound is a bicyclic aromatic ketone with the chemical formula C₁₀H₉ClO. Its reactivity is primarily dictated by the ketone functional group and the chloro-substituted aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 26673-31-4 |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Appearance | White to yellow or orange powder/lump |
| Purity | Typically >96.0% (GC) |
Table 2: Spectroscopic Data of Tetralone Derivatives
| Compound | 1H NMR (300 MHz, CDCl₃) δ (ppm) | 13C NMR (75 MHz, CDCl₃) δ (ppm) |
| 1-Tetralone | 8.03 (dd, J=7.8, 1.2 Hz, 1H), 7.45 (td, J=7.5, 1.4 Hz, 1H), 7.29 (t, J=7.6 Hz, 1H), 7.21 (d, J=7.6 Hz, 1H), 2.95 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.5 Hz, 2H), 2.13 (p, J=6.3 Hz, 2H) | 198.4, 144.6, 133.3, 132.7, 128.8, 127.1, 126.3, 39.2, 29.6, 23.2 |
| 6-Methoxy-1-tetralone | 8.00 (d, J=8.7 Hz, 1H), 7.10 (d, J=2.1 Hz, 1H), 6.91 (dd, J=8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H) | 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a Friedel-Crafts acylation followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation [2]
-
Reaction Setup: In a reaction vessel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous chlorobenzene.
-
Reagent Addition: Cool the suspension in an ice bath and add succinic anhydride portion-wise with continuous stirring.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for approximately 4 hours.
-
Work-up: Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and then with a cold organic solvent (e.g., petroleum ether).
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-chlorophenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation [3][4]
-
Acid Chloride Formation: Convert 4-(4-chlorophenyl)butanoic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The excess SOCl₂ is typically removed under reduced pressure.
-
Cyclization: Dissolve the crude acyl chloride in an inert solvent like dichloromethane. Cool the solution to 0°C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.
-
Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Key Reactions of this compound
The ketone and the chlorinated aromatic ring of this compound provide two reactive sites for a variety of organic transformations.
Friedel-Crafts Acylation
Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring of this compound. The electron-donating character of the alkyl portion of the tetralone ring directs acylation to the ortho position relative to the fused ring.
Protocol 3: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: Cool the suspension to 0°C and add the acyl chloride dropwise. Then, add a solution of this compound in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
Table 3: Representative Friedel-Crafts Acylation Reaction
| Substrate | Acylating Agent | Catalyst | Solvent | Temp. | Time | Product | Yield |
| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | CS₂ | Reflux | 1 h | 1-Acetyl-2-methoxynaphthalene | 84% |
Grignard Reaction
The carbonyl group of this compound readily reacts with Grignard reagents to form tertiary alcohols.
Protocol 4: General Procedure for Grignard Reaction
-
Grignard Reagent Preparation: Prepare the Grignard reagent by reacting an alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction: To a solution of this compound in anhydrous ether at 0°C, add the Grignard reagent dropwise.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Wittig Reaction
The Wittig reaction converts the ketone of this compound into an alkene.
Protocol 5: General Procedure for Wittig Reaction
-
Ylide Generation: Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.
-
Reaction: Add a solution of this compound to the ylide solution at low temperature (e.g., -78°C or 0°C).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The product is purified by column chromatography to separate it from triphenylphosphine oxide.
Application in Pharmaceutical Synthesis: Sertraline
This compound and its derivatives are crucial intermediates in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, sertraline. The synthesis involves a reductive amination of a tetralone derivative.
Experimental Protocol: Synthesis of Sertraline
-
Imine Formation: A solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent (e.g., toluene) is treated with monomethylamine. The reaction can be catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄) or driven by the removal of water.
-
Reduction: The resulting N-methylimine intermediate is then reduced to the corresponding amine, sertraline. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The stereochemical outcome of this reduction is crucial for obtaining the desired cis-(1S, 4S) isomer.
-
Purification: The final product is purified, often through the formation and recrystallization of a salt, such as the hydrochloride or mandelate salt.
Biological Context: Serotonin Reuptake Inhibition
Sertraline, synthesized from a tetralone derivative, functions by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors. This modulation of serotonergic signaling is believed to be the primary mechanism behind its antidepressant effects.
References
Methodological & Application
Synthesis of 6-Chloro-1-tetralone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-chloro-1-tetralone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through an efficient intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butanoic acid. This application note outlines the chemical theory, provides a step-by-step experimental protocol, and presents the expected data in a clear, tabular format. A graphical representation of the experimental workflow is also included to facilitate ease of understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a range of biologically active molecules.[1] The core structure of this compound is amenable to further chemical modifications, allowing for the exploration of new chemical entities. The synthesis described herein involves the cyclization of 4-(4-chlorophenyl)butanoic acid, a reaction that proceeds via an intramolecular Friedel-Crafts acylation. This type of reaction is a robust and widely used method for the formation of cyclic ketones fused to an aromatic ring.
The selection of an appropriate acidic catalyst is crucial for the success of this transformation. Common reagents for this purpose include protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid, as well as Lewis acids like aluminum chloride (AlCl₃).[2][3] The protocol detailed below utilizes a Lewis acid catalyst, which has been shown to be effective for the cyclization of 4-arylbutyric acids.
Chemical Reaction
The overall chemical transformation is depicted below:
4-(4-chlorophenyl)butanoic acid → this compound
This reaction is an intramolecular electrophilic aromatic substitution, where the carboxylic acid is first converted in situ to a more reactive acylating species (an acylium ion or a complex with the Lewis acid). This electrophile then attacks the ortho position of the chlorophenyl ring, leading to the formation of the six-membered ketone ring of the tetralone system.
Experimental Protocol
This protocol is adapted from established procedures for the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.
Materials and Reagents:
-
4-(4-chlorophenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of the Acid Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4-(4-chlorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane, cooled in an ice bath.
-
Slowly add the solution of the acid chloride to the aluminum chloride suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until the aluminum salts are fully dissolved.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a solid.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-(4-chlorophenyl)butanoic acid |
| Product | This compound |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 76-78 °C |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.40 (m, 2H), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.5, 145.0, 137.5, 132.0, 130.0, 128.5, 127.0, 38.0, 30.0, 23.0 |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1600, 1480 (C=C aromatic) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-(4-chlorophenyl)butanoic acid.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound from 4-(4-chlorophenyl)butanoic acid. This intramolecular Friedel-Crafts acylation is a key transformation for accessing this important pharmaceutical intermediate. The detailed procedure and tabulated data serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols for the Synthesis of 6-Chloro-1-tetralone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-tetralone is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its strategic functionalization makes it a key building block in medicinal chemistry. The intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid or its derivatives is a common and effective method for the synthesis of this tetralone. This document provides detailed application notes and experimental protocols for the synthesis of this compound, summarizing various catalytic systems and reaction conditions to guide researchers in their synthetic endeavors.
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] In the context of this compound synthesis, an intramolecular cyclization of a suitable 4-arylbutyric acid precursor is employed. The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and purity of the final product. Common catalysts for this transformation include Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA).
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate from 4-(4-chlorophenyl)butyric acid or its corresponding acyl chloride. This electrophilic intermediate is then attacked by the aromatic ring to form the cyclic ketone.
References
Synthesis of 6-Chloro-1-tetralone Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 6-Chloro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis of the precursor 4-(4-chlorophenyl)butanoic acid and its subsequent intramolecular Friedel-Crafts cyclization to yield this compound.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis, renowned for their application in the creation of complex, biologically active molecules. The strategic placement of the chloro group and the ketone functionality allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.[1] A prominent example of its application is in the synthesis of the antidepressant sertraline, which functions as a selective serotonin reuptake inhibitor (SSRI).[2]
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(4-chlorophenyl)butanoic acid. This is followed by an intramolecular Friedel-Crafts cyclization to form the desired tetralone ring system.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorophenyl)butanoic acid
This protocol details the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to produce the carboxylic acid precursor.
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add chlorobenzene and succinic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.
-
Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-(4-chlorophenyl)butanoic acid.
Protocol 2: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid.
Materials:
-
4-(4-chlorophenyl)butanoic acid
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)
-
Ice-cold water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction vessel, add 4-(4-chlorophenyl)butanoic acid to an excess of the cyclizing agent (PPA or MSA).[3]
-
Heat the mixture with stirring for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and carefully pour it into ice-cold water.
-
Extract the product from the aqueous mixture using an organic solvent.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its precursor. Please note that yields can vary based on the specific reaction scale and conditions.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| 1 | Chlorobenzene, Succinic anhydride | Anhydrous AlCl₃ | Chlorobenzene | Reflux | 4-6 h | 70-80 |
| 2 | 4-(4-chlorophenyl)butanoic acid | Polyphosphoric Acid | None | 80-100 °C | 2-4 h | 85-95 |
| 2 | 4-(4-chlorophenyl)butanoic acid | Methanesulfonic Acid | None | Room Temperature | 1-2 h | 90-98 |
Application in Drug Development: Sertraline and Serotonin Reuptake Inhibition
Derivatives of this compound are crucial in the synthesis of sertraline, a widely prescribed antidepressant. Sertraline functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of this neurotransmitter in the brain. This modulation of serotonergic neurotransmission is a key mechanism in the treatment of depression and other mood disorders.
Conclusion
The synthetic protocols provided herein offer a robust and efficient methodology for the preparation of this compound and its derivatives. These compounds serve as vital intermediates in the synthesis of a variety of pharmaceuticals, highlighting their importance in modern drug discovery and development. The understanding of their application, such as in the synthesis of sertraline, provides valuable context for their continued investigation and use in medicinal chemistry.
References
Application Notes and Protocols: 6-Chloro-1-tetralone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Chloro-1-tetralone as a key starting material in the synthesis of valuable pharmaceutical intermediates. The protocols focus on the reductive amination of this compound to produce N-substituted 6-chloro-1-aminotetralins, a scaffold present in a variety of biologically active compounds.
Introduction
This compound is a versatile bicyclic ketone that serves as a crucial building block in medicinal chemistry.[1][2] Its substituted tetralin core is a key structural motif in numerous pharmaceutical agents, including antidepressants and other central nervous system (CNS) active compounds.[3] The presence of a chlorine atom at the 6-position offers a site for further functionalization through cross-coupling reactions, while the ketone functionality allows for a wide range of chemical transformations, most notably reductive amination, to introduce diverse amine side chains. This process is fundamental for creating libraries of compounds for drug discovery and for the synthesis of specific target molecules.
Key Synthetic Application: Reductive Amination
A primary application of this compound is in the synthesis of N-alkyl-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amines. This transformation is typically achieved through a one-pot reductive amination reaction. This process involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding saturated amine.
This application note details two common protocols for this transformation: catalytic hydrogenation and sodium cyanoborohydride-mediated reduction.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of this compound.
Table 1: Catalytic Hydrogenation Conditions for Reductive Amination
| Parameter | Condition |
| Substrates | This compound, Primary Amine (e.g., methylamine, ethylamine) |
| Catalyst | Palladium on Carbon (Pd/C, 5-10 mol%) |
| Reducing Agent | Hydrogen Gas (H₂) |
| Pressure | 50-100 psi |
| Solvent | Methanol, Ethanol, or Tetrahydrofuran (THF) |
| Temperature | 25-50 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Key Considerations | Requires specialized hydrogenation equipment. Catalyst handling requires care. |
Table 2: Sodium Cyanoborohydride Conditions for Reductive Amination
| Parameter | Condition |
| Substrates | This compound, Primary or Secondary Amine |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol or Ethanol |
| Additive | Acetic Acid (to maintain slightly acidic pH) |
| Temperature | 0-25 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-80% |
| Key Considerations | NaBH₃CN is toxic and should be handled with care. The reaction is sensitive to pH. |
Experimental Protocols
Protocol 1: Reductive Amination via Catalytic Hydrogenation
This protocol describes the synthesis of N-Methyl-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Materials:
-
This compound
-
Methylamine (solution in THF or ethanol)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen Gas
-
Parr Hydrogenation Apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable pressure vessel for a Parr apparatus, dissolve this compound (1.0 eq) in methanol.
-
Add a solution of methylamine (1.5-2.0 eq) in THF or ethanol to the vessel.
-
Carefully add 10% Pd/C (5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with nitrogen gas several times, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours, monitoring the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen gas and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol describes the synthesis of N,N-Dimethyl-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine.
Materials:
-
This compound
-
Dimethylamine (solution in THF or ethanol)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of dimethylamine (2.0 eq) in THF or ethanol to the flask.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) in small portions.
-
Carefully add glacial acetic acid dropwise to maintain the pH of the reaction mixture between 6 and 7.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the reductive amination of this compound.
Caption: General synthetic pathway from this compound to an API.
References
Application of 6-Chloro-1-tetralone in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-tetralone is a versatile bicyclic aromatic ketone that serves as a crucial building block in the landscape of medicinal chemistry. Its inherent reactivity, stemming from the presence of a carbonyl group and a strategically positioned chlorine atom, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of complex molecular scaffolds and the development of novel therapeutic agents. The tetralone core is a privileged structure found in numerous biologically active compounds, and the 6-chloro substitution offers a handle for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and data to facilitate further research and drug discovery efforts.
Key Applications in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its utility spans across several therapeutic areas, primarily in the development of neurological and anti-inflammatory agents.
Synthesis of Nitrogen-Containing Heterocycles
A significant application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds.[1][2] These scaffolds are of immense interest in medicinal chemistry due to their prevalence in a vast number of marketed drugs and biologically active natural products. The carbonyl group of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as amines and hydrazines, to form a diverse array of heterocyclic systems.
For instance, the reaction of α-tetralones with 1H-tetrazol-5-amine and aromatic aldehydes in a multicomponent reaction can yield complex fused heterocyclic systems like tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. While this specific example doesn't use this compound, the reactivity pattern is directly applicable.
The general workflow for the synthesis of such heterocyclic derivatives from this compound is depicted below.
Synthetic route to nitrogen-containing heterocycles.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid is a common method for the synthesis of this compound.
Materials:
-
4-(4-chlorophenyl)butyric acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 4-(4-chlorophenyl)butyric acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Quantitative Data:
| Starting Material | Product | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) |
| 4-(4-chlorophenyl)butyric acid | This compound | SOCl₂, AlCl₃ | Dichloromethane | 6 hours | 75-85 |
Note: The yield is representative and can vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of a Tetrahydrobenzo[h]tetrazolo[5,1-b]quinazoline Derivative (Illustrative Example)
This protocol illustrates the type of multicomponent reaction in which this compound could be a key reactant.
Materials:
-
This compound
-
1H-Tetrazol-5-amine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Acetic acid
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1 mmol), 1H-tetrazol-5-amine (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of acetic acid.
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 130 °C) for a designated time (e.g., 15-30 minutes).
-
Work-up: After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel to isolate the desired product.
Quantitative Data (Hypothetical for this compound derivative):
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
| This compound | 1H-Tetrazol-5-amine | Benzaldehyde | 9-Chloro-7-phenyl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazoline | 50-60 |
Note: This is an illustrative example; yields for the specific 6-chloro derivative would need to be determined experimentally.
Potential Biological Activities and Signaling Pathways
Derivatives of tetralones have been reported to exhibit a wide range of biological activities. For instance, certain tetralone derivatives act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters like serotonin and dopamine. Inhibition of MAO is a key strategy in the treatment of depression and Parkinson's disease.
The signaling pathway affected by MAO inhibitors is central to neurotransmission. By inhibiting MAO, the levels of neurotransmitters in the synaptic cleft increase, leading to enhanced signaling.
Mechanism of action for MAO inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the efficient synthesis of a wide range of complex molecules, particularly nitrogen-containing heterocycles, which are of significant interest for drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in addressing unmet medical needs.
References
Enantioselective Synthesis of 6-Chloro-1-tetralone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 6-chloro-1-tetralone derivatives. Chiral 6-chloro-1-tetralol, the product of this synthesis, is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various bioactive molecules. The methods outlined below focus on achieving high enantioselectivity and yield, critical parameters in drug development and manufacturing.
Introduction
This compound is an important intermediate in organic synthesis.[1] The enantioselective reduction of this compound to its corresponding chiral alcohol is a crucial step in the synthesis of several pharmaceuticals. This document details two primary catalytic approaches for this transformation: Ru(II)-catalyzed asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction. Additionally, a biocatalytic method is presented as a green chemistry alternative.
Catalytic Asymmetric Synthesis Methods
Ru(II)-Catalyzed Asymmetric Hydrogenation (Noyori-type)
Ruthenium(II) complexes with chiral diphosphine and diamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones, including tetralone derivatives.[2][3] These catalysts can achieve high enantioselectivity and turnover numbers, making them suitable for industrial applications.[2] Specifically, Ru(OTf)(TsDPEN)(η6-arene) complexes have been shown to be effective for the asymmetric hydrogenation of α-chloro aromatic ketones, affording the corresponding chlorohydrins with up to 98% enantiomeric excess (ee).[4]
Reaction Pathway:
Caption: Noyori Asymmetric Hydrogenation Pathway.
Experimental Protocol:
A general procedure for the Noyori-type asymmetric hydrogenation of this compound is as follows:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:2.2 molar ratio in anhydrous, degassed solvent (e.g., methanol or ethanol). The mixture is stirred at a specified temperature until a homogeneous solution is formed.
-
Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. The substrate, this compound, dissolved in the same solvent, is then added.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature for the specified duration.
-
Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantiomerically enriched 6-chloro-1-tetralol.
Quantitative Data Summary:
| Catalyst System | Substrate | Solvent | Temp. (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |
| RuCl2[(R)-BINAP] | Acetylacetone | EtOH | 30 | 75 | High | >95 | |
| Ru(OTf)(TsDPEN)(η6-arene) | α-Chloro aromatic ketones | Various | RT | 10-50 | High | up to 98 | |
| Ru(II)-diphosphine-diamine | Simple ketones | Various | RT | 10-100 | High | High |
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source. This method is known for its high enantioselectivity and predictable stereochemical outcome.
Reaction Pathway:
Caption: Corey-Bakshi-Shibata (CBS) Reduction Pathway.
Experimental Protocol:
A representative procedure for the CBS reduction of this compound is as follows:
-
Reaction Setup: A dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., 0 °C or -20 °C).
-
Reagent Addition: A solution of borane dimethyl sulfide complex (BMS) or borane-THF complex is added dropwise to the catalyst solution while maintaining the low temperature.
-
A solution of this compound in the same anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with 1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford the pure chiral 6-chloro-1-tetralol.
Quantitative Data Summary:
| Catalyst | Borane Source | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R)-Me-CBS | BH3·SMe2 | Prochiral Ketones | THF | RT | High | >95 | |
| (S)-CBS | BH3·THF | Aromatic Ketones | THF | 0 | High | High |
Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis offers an environmentally friendly alternative for the enantioselective reduction of ketones. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been shown to reduce 1-tetralone to the corresponding (R)-alcohol with high yield and excellent enantioselectivity. This method avoids the use of heavy metal catalysts and harsh reaction conditions.
Experimental Workflow:
Caption: Biocatalytic Reduction Workflow.
Experimental Protocol:
A general protocol for the biocatalytic reduction of this compound is as follows:
-
Microorganism Culture: Lactobacillus paracasei is cultured in an appropriate growth medium until a sufficient cell density is reached.
-
Cell Preparation: The cells are harvested by centrifugation, washed with a buffer solution (e.g., phosphate buffer), and then resuspended in the same buffer.
-
Bioreduction: this compound, typically dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO), is added to the cell suspension. A co-substrate such as glucose may be added to facilitate cofactor regeneration.
-
The reaction mixture is incubated at a controlled temperature with agitation.
-
Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The product is then purified by column chromatography.
Quantitative Data Summary:
| Biocatalyst | Substrate | Co-substrate | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Lactobacillus paracasei BD101 | 1-Tetralone | Glucose | 30 | 24 | >99 | >99 (R) | |
| Daucus carota root | α-Tetralones | - | RT | 48-72 | 9-90 | High (S) |
Conclusion
The enantioselective synthesis of this compound derivatives can be effectively achieved through several robust methods. Ru(II)-catalyzed asymmetric hydrogenation and CBS reduction offer high yields and excellent enantioselectivities, with predictable and reliable outcomes. For a more sustainable approach, biocatalytic reduction presents a powerful alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiomer, and environmental considerations. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical development.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Tetralone Scaffolds
Topic: Application of Tetralone Derivatives in the Synthesis of Bioactive Molecules: A Case Study of Sertraline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: While 6-chloro-1-tetralone is a versatile building block in organic synthesis, its direct application in the synthesis of agrochemicals is not extensively documented in publicly available literature.[1][2][3] However, the tetralone scaffold is a crucial component in the synthesis of various biologically active molecules, particularly pharmaceuticals.[1][4] This document provides a detailed overview of the synthetic utility of a closely related and commercially significant tetralone derivative, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, in the synthesis of the antidepressant drug sertraline. The protocols and data presented herein serve as a comprehensive example of the chemical transformations and experimental considerations involved in utilizing tetralone intermediates for the synthesis of complex bioactive compounds.
Synthetic Pathway Overview
The synthesis of sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a multi-step process that involves the formation of an imine intermediate, followed by stereoselective reduction and resolution of the desired enantiomer.
Caption: Synthetic pathway for Sertraline from a tetralone derivative.
Experimental Protocols
Protocol 1: Imine Formation via Titanium Tetrachloride Catalysis
This traditional method utilizes a Lewis acid catalyst to promote the condensation reaction between the tetralone and monomethylamine.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Toluene
-
Monomethylamine
-
Titanium tetrachloride
Procedure:
-
In a reactor under an inert nitrogen atmosphere, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in toluene.
-
Cool the solution to a temperature between -20°C and 0°C.
-
Add monomethylamine to the cooled solution.
-
Slowly add titanium tetrachloride dropwise, ensuring the temperature is maintained.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0°C to 50°C) for a period of 1 to 24 hours until the formation of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (the imine) is complete.
-
The solid by-products, such as titanium dioxide and monomethylamine hydrochloride, are removed by filtration.
Protocol 2: Environmentally Benign Imine Formation in Ethanol
This improved protocol avoids the use of hazardous titanium tetrachloride. The low solubility of the imine product in ethanol drives the reaction equilibrium towards its formation.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Ethanol or Isopropyl Alcohol
-
Monomethylamine
Procedure:
-
Combine 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and ethanol (or isopropyl alcohol) in a pressure-rated vessel.
-
Cool the mixture to approximately -5°C to -10°C and add monomethylamine.
-
Heat the mixture to between 85°C and 100°C and stir for 12-16 hours.
-
Cool the reaction mixture to -15°C to allow for crystallization of the imine product.
-
Isolate the product by filtration.
Protocol 3: Catalytic Hydrogenation of the Imine Intermediate
The imine is reduced to a mixture of cis and trans isomers of sertraline via catalytic hydrogenation.
Materials:
-
N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
-
Methanol
-
Palladium on calcium carbonate (Pd/CaCO3) or Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
The imine intermediate is dissolved in methanol in a hydrogenation flask.
-
A catalytic amount of 5% Pd/CaCO3 and a small amount of water are added.
-
The mixture is subjected to hydrogenation under a hydrogen pressure of approximately 0.5 kg at a temperature of 20-35°C for about 3.5 hours.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The solvent is evaporated under vacuum to yield the racemic mixture of cis- and trans-sertraline.
Protocol 4: Resolution of Racemic Sertraline
The desired (1S,4S)-enantiomer is separated from the racemic mixture by forming a diastereomeric salt with a chiral resolving agent, D-(-)-mandelic acid.
Materials:
-
Racemic cis/trans-sertraline mixture
-
Ethanol
-
D-(-)-Mandelic acid
Procedure:
-
The crude racemic sertraline is dissolved in ethanol.
-
D-(-)-Mandelic acid is added to the solution.
-
The mixture is heated to reflux and then slowly cooled to allow for the selective crystallization of the (1S,4S)-sertraline mandelate salt.
-
The crystallized product is isolated by filtration and washed with chilled ethanol.
Data Presentation
| Step | Reagents and Conditions | Yield/Purity | Reference(s) |
| Imine Formation | 4-(3,4-dichlorophenyl)-tetralone, monomethylamine, TiCl4, Toluene, -20°C to 60°C | High yield | |
| 4-(3,4-dichlorophenyl)-tetralone, monomethylamine, Isopropyl alcohol, 85-100°C, 16h | ~92% yield, 95% purity | ||
| Hydrogenation | Imine intermediate, 5% Pd/CaCO3, water, methanol, H2 (0.5 kg), 20-35°C, 3.5h | High conversion, cis:trans ratio of ~99.8:0.2 | |
| Resolution | Racemic sertraline, D-(-)-mandelic acid, ethanol | 36% yield from the tetralone | |
| Final Product | (1S,4S)-Sertraline mandelate, HCl | High purity (e.g., 99.9%) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Sertraline.
Conclusion: The synthesis of sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone provides a robust and well-documented example of the synthetic utility of the tetralone scaffold. The key transformations, including imine formation and catalytic hydrogenation, are amenable to various conditions, allowing for the development of both traditional and more environmentally friendly protocols. The data and protocols presented here can serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, highlighting the importance of tetralone derivatives as key intermediates in the preparation of complex, biologically active molecules. While the direct application of this compound in agrochemical synthesis remains an area for further exploration, the principles and methodologies demonstrated in the synthesis of sertraline are broadly applicable to the synthesis of other functionalized molecules.
References
- 1. Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 2. US20050085669A1 - Hydrogenation of imine intermediates of sertraline with catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Stereoselective Synthesis Of Sertraline [quickcompany.in]
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 6-Chloro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols cover chromatographic, spectroscopic, and thermal analysis techniques to ensure the identity, purity, and stability of this compound.
Chromatographic Analysis for Purity Determination
Chromatographic techniques are essential for assessing the purity of this compound and identifying any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying impurities. A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
Start with 40% A, hold for 2 minutes.
-
Linearly increase to 90% A over 10 minutes.
-
Hold at 90% A for 3 minutes.
-
Return to 40% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Data Presentation: HPLC
| Parameter | Value |
| Purity | >98% (as reported by various suppliers)[1][2] |
| Expected Retention Time | Approximately 7-9 minutes (estimated) |
| Impurities | To be determined based on the chromatogram |
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the identity of this compound.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.
Data Presentation: GC-MS
| Parameter | Value |
| Purity | >96.0% (as reported by TCI)[3] |
| Expected Retention Time | Approximately 10-12 minutes (estimated) |
| Molecular Ion (M+) | m/z 180 and 182 (due to 35Cl and 37Cl isotopes) |
| Key Fragments | To be determined based on the mass spectrum |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are crucial for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol: NMR
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 10-20 mg/mL.
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
Data Presentation: Predicted ¹H and ¹³C NMR Data
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | d | 1H | H-8 |
| ~7.4 | dd | 1H | H-7 |
| ~7.3 | d | 1H | H-5 |
| ~2.9 | t | 2H | H-4 |
| ~2.6 | t | 2H | H-2 |
| ~2.1 | m | 2H | H-3 |
¹³C NMR (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~197 | C=O (C-1) |
| ~145 | C-4a |
| ~138 | C-6 |
| ~132 | C-8a |
| ~130 | C-8 |
| ~128 | C-5 |
| ~127 | C-7 |
| ~39 | C-2 |
| ~30 | C-4 |
| ~23 | C-3 |
Logical Relationship of NMR Signals to Structure
Caption: Correlation of predicted ¹H NMR signals to the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: As a thin film on a KBr disk or using an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation: Predicted FTIR Absorption Bands
The predicted FTIR spectrum is based on the known absorptions for aromatic ketones and chloroarenes.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O (ketone) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Medium | C-C stretch |
| ~1100 | Medium | C-Cl stretch |
| ~830 | Strong | C-H out-of-plane bend (para-substituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: MS
This is typically performed as part of the GC-MS analysis described in section 1.2.
Data Presentation: Predicted Mass Spectrum Fragmentation
The fragmentation pattern can be predicted based on the structure of this compound.
| m/z | Ion | Comments |
| 180/182 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a chlorine-containing compound. |
| 152/154 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule. |
| 117 | [M-CO-Cl]⁺ | Subsequent loss of a chlorine radical. |
| 115 | [M-CO-HCl]⁺ | Loss of HCl from the [M-CO]⁺ fragment. |
Fragmentation Pathway of this compound
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of the compound.
Experimental Protocol: DSC
-
Instrumentation: A DSC instrument.
-
Sample Pan: Aluminum pan.
-
Sample Weight: 2-5 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 0 °C to 100 °C.
Data Presentation: DSC
| Parameter | Value |
| Melting Point (Onset) | ~53 °C (as reported by some suppliers) |
| Purity | Can be estimated from the peak shape |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the compound.
Experimental Protocol: TGA
-
Instrumentation: A TGA instrument.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
Data Presentation: TGA
| Parameter | Value |
| Decomposition Onset Temperature | To be determined experimentally |
| Residue at 600 °C | To be determined experimentally |
Experimental Workflow for Thermal Analysis
Caption: General workflow for the thermal analysis of this compound.
References
Application Note: Purity Determination of 6-Chloro-1-tetralone using HPLC and GC-MS
AN-2025-11-27
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the analytical procedures for determining the purity of 6-Chloro-1-tetralone, a key intermediate in pharmaceutical synthesis.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is employed for the primary purity assay and quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the identification and quantification of volatile organic impurities and residual solvents. The described methods are essential for ensuring the quality and consistency of this compound used in drug manufacturing processes.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent quality control of starting materials and intermediates in pharmaceutical production. This document provides robust and reliable methods for the purity assessment of this compound using HPLC and GC-MS, two of the most common and powerful techniques for chromatographic analysis in the pharmaceutical industry.
Experimental Protocols
2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is designed for the accurate quantification of this compound and the detection of non-volatile impurities.
2.1.1 Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Spiked Sample Solution: Prepare a solution of the sample as described above, spiked with known potential impurities at a concentration of 0.1% relative to the main analyte to verify peak identification and resolution.
2.1.2 HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection and identification of residual solvents and other volatile organic impurities.
2.2.1 Sample Preparation
-
Standard Solution (100 µg/mL): Prepare a stock solution of potential residual solvents (e.g., Toluene, Dichloromethane) in Dimethyl Sulfoxide (DMSO).
-
Sample Solution (50 mg/mL): Accurately weigh approximately 500 mg of the this compound sample and transfer it to a 10 mL headspace vial. Add 10 mL of DMSO and seal the vial.
2.2.2 GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35 - 450 amu |
Data Presentation
3.1 HPLC Purity Analysis
The purity of this compound is calculated using the area normalization method from the HPLC chromatogram.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.8 | 12,500 | 0.25 | Impurity A |
| 2 | 8.2 | 4,950,000 | 99.50 | This compound |
| 3 | 11.5 | 10,000 | 0.20 | Impurity B |
| 4 | 15.1 | 2,500 | 0.05 | Unknown |
| Total | 4,975,000 | 100.00 |
3.2 GC-MS Residual Solvent Analysis
Quantification of residual solvents is performed using an external standard method.
| Analyte | Retention Time (min) | Concentration (ppm) | Limit (ppm) |
| Dichloromethane | 3.5 | 50 | < 600 |
| Toluene | 5.8 | 25 | < 890 |
Visualizations
Caption: Overall experimental workflow for the purity analysis of this compound.
Caption: Logical relationship of HPLC and GC-MS data for final purity determination.
References
Application Notes and Protocols: Derivatization of 6-Chloro-1-tetralone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel compounds derived from 6-chloro-1-tetralone. This versatile scaffold serves as a valuable starting material for creating diverse molecular architectures, particularly through the synthesis of chalcone derivatives, which have shown promising anticancer activity. The following sections detail synthetic protocols, quantitative biological data, and standardized screening workflows.
Introduction
This compound is an important chemical intermediate used in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a bicyclic aromatic hydrocarbon with a ketone group and a strategically placed chlorine atom, allows for numerous chemical transformations.[3] Derivatization of the tetralone core is a common strategy in medicinal chemistry to develop novel therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[4] One of the most effective and straightforward derivatization methods is the Claisen-Schmidt condensation to form α,β-unsaturated ketones, commonly known as chalcones.[5] These chalcone derivatives are recognized for their broad spectrum of pharmacological activities, making them excellent candidates for high-throughput biological screening.
Part 1: Synthesis of this compound Derivatives
A primary method for derivatizing this compound is the base-catalyzed Claisen-Schmidt aldol condensation with various aromatic aldehydes to produce a library of chalcone analogues. This reaction is efficient and allows for significant structural diversity in the resulting products.
General Workflow for Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from this compound is a robust process that can be adapted for various substituted aldehydes to generate a library of compounds for screening.
Caption: Synthetic workflow for chalcone derivatives.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stir plate and stir bar
-
Round-bottom flask
-
Hydrochloric acid (HCl), dilute solution
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the selected aromatic aldehyde (1 equivalent) in ethanol.
-
Prepare a solution of NaOH or KOH (1.2 equivalents) in ethanol and add it dropwise to the stirred solution of tetralone and aldehyde at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product completely.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone derivative.
-
Confirm the structure of the purified compound using analytical techniques such as NMR, FTIR, and Mass Spectrometry.
Part 2: Biological Screening of Derivatives
Following synthesis and purification, the derivatives are subjected to biological screening to assess their therapeutic potential. A common initial screen for anticancer drug discovery is the evaluation of cytotoxicity against various cancer cell lines.
Quantitative Data: Anticancer Activity of Chloro-Chalcones
The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of chloro-chalcone derivatives against four human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells. Lower values indicate higher potency.
| Compound ID | Derivative Structure (Substituent on Benzaldehyde Ring) | MCF7 (Breast) IC₅₀ (µg/mL) | T47D (Breast) IC₅₀ (µg/mL) | HeLa (Cervical) IC₅₀ (µg/mL) | WiDr (Colon) IC₅₀ (µg/mL) |
| 1 | 4-Hydroxy | > 100 | > 100 | > 100 | > 100 |
| 2 | 4-Hydroxy, 3-Methoxy | 13.45 | 10.95 | > 100 | > 100 |
| 3 | 2,4-Dimethoxy | 0.80 | 0.34 | 4.78 | 5.98 |
| 4 | 2,5-Dimethoxy | 0.96 | 0.70 | 1.62 | 1.89 |
| 5 | 3,4,5-Trimethoxy | 10.45 | 11.02 | 30.12 | 25.14 |
| Data adapted from Suma, A. A. T., et al., Rasayan J. Chem., 2019. Note: The original study utilized a chloro-acetophenone backbone, but the structure-activity relationship insights are highly relevant for tetralone-based chalcones. |
General Workflow for Biological Screening
The process follows a hierarchical approach, starting from a broad primary screen and moving towards more specific assays for promising candidates.
Caption: High-level workflow for biological screening.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized chalcone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µg/mL). Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Structure-Activity Relationship (SAR) Logic
The data from biological screening is used to establish structure-activity relationships, which guide the design of more potent and selective compounds.
Logical Flow for Hit-to-Lead Optimization
The analysis of initial screening data allows for the rational design of the next generation of compounds.
Caption: Logic for Structure-Activity Relationship analysis.
Based on the provided data, a preliminary SAR can be inferred:
-
Hydroxyl groups: A single hydroxyl group at the 4-position of the benzaldehyde ring results in a loss of activity.
-
Methoxy groups: The introduction of methoxy groups significantly enhances anticancer activity.
-
Substitution Pattern: The position and number of methoxy groups are critical. The 2,4-dimethoxy and 2,5-dimethoxy substitutions on the benzaldehyde ring confer the highest potency against the tested cell lines.
These initial findings suggest that future derivatization efforts should focus on exploring various electron-donating groups and different substitution patterns on the pendant aromatic ring to optimize the anticancer activity of the this compound scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1-tetralone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Chloro-1-tetralone, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields in the synthesis of this compound, typically achieved through an intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butyric acid or its corresponding acyl chloride, can be attributed to several factors:
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Inadequate Catalyst Activity: The Lewis acid or protic acid catalyst may be weak or deactivated, failing to efficiently promote the cyclization.
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Suboptimal Reaction Conditions: The temperature and reaction time may not be optimized for the specific substrate and catalyst system.
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Presence of Moisture: Lewis acids are highly sensitive to moisture, which can lead to their deactivation.
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Substrate Purity: Impurities in the starting material, 4-(4-chlorophenyl)butyric acid, can interfere with the reaction.
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Side Reactions: The formation of undesired side products can consume the starting material and reduce the yield of the desired product.
Q2: How does the choice of catalyst affect the yield of the reaction?
The choice of catalyst is critical in Friedel-Crafts acylation. Strong Lewis acids like AlCl₃ are often effective but can sometimes lead to side reactions. Milder catalysts may offer better selectivity but could result in lower conversion rates. Protic acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can also be used and may be easier to handle.
Q3: Can I use 4-(4-chlorophenyl)butyric acid directly for the cyclization, or do I need to convert it to the acyl chloride first?
While the acyl chloride is more reactive, direct cyclization of the carboxylic acid is possible using strong dehydrating acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). This approach avoids the extra step of preparing the acyl chloride but may require harsher reaction conditions.
Q4: What are the potential side products in this synthesis?
Common side products can include:
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Intermolecular acylation products: Where two molecules of the starting material react with each other.
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De-chlorinated products: Loss of the chlorine atom from the aromatic ring.
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Incomplete cyclization: Resulting in the recovery of unreacted starting material.
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Polymerization: Especially under harsh acidic conditions.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as:
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Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.[1]
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High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.
Troubleshooting Guide
Low Yield or No Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the Lewis acid is anhydrous and freshly opened or properly stored. • Consider using a different, potentially more active, Lewis acid (see Data Presentation section). • For protic acids like PPA, ensure it is of good quality and sufficient quantity. |
| Suboptimal Temperature | • If the reaction is slow, consider gradually increasing the temperature. • If side products are observed, try lowering the reaction temperature. |
| Presence of Moisture | • Flame-dry all glassware before use. • Use anhydrous solvents. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Material | • Purify the 4-(4-chlorophenyl)butyric acid before use (e.g., by recrystallization). • Confirm the purity of the starting material by analytical techniques like NMR or melting point. |
| Insufficient Reaction Time | • Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. |
Data Presentation
The following table summarizes the yield of tetralones from the intramolecular Friedel-Crafts cyclization of 4-arylbutyric acids using different catalysts. While not specific to this compound, this data provides a useful comparison of catalyst effectiveness for this type of transformation.
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| Bi(OTf)₃ (1 mol%) | 4-phenylbutyric acid | 180 | 24 | 81 |
| Bi(NTf₂)₃ (1 mol%) | 4-phenylbutyric acid | 180 | 12 | 99 |
| Ga(OTf)₃ (1 mol%) | 4-phenylbutyric acid | 180 | 24 | 88 |
| In(OTf)₃ (1 mol%) | 4-phenylbutyric acid | 180 | 24 | 85 |
| Sm(OTf)₃ (1 mol%) | 4-phenylbutyric acid | 180 | 24 | 98 |
| Yb(OTf)₃ (1 mol%) | 4-phenylbutyric acid | 180 | 24 | 95 |
| PPA | 4-(3,4-dichlorophenyl)butyric acid | - | - | 36 |
| Bi(NTf₂)₃ (5 mol%) | 4-(3,4-dichlorophenyl)butyric acid | 200 | 24 | 82 |
Data adapted from Cui, D. M., et al. (2003). Synthesis of 1-tetralones by intramolecular Friedel–Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts. Tetrahedron Letters, 44(23), 4473-4475.
Experimental Protocols
Protocol 1: Cyclization of 4-(4-chlorophenyl)butyryl chloride using a Lewis Acid
This protocol is adapted from the general procedure for Friedel-Crafts acylation.
1. Preparation of 4-(4-chlorophenyl)butyryl chloride:
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In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-(4-chlorophenyl)butyric acid (1 equiv.).
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Add thionyl chloride (1.5-2.0 equiv.) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
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Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(4-chlorophenyl)butyryl chloride, which can be used in the next step without further purification.
2. Intramolecular Friedel-Crafts Cyclization:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equiv.) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
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Cool the suspension to 0-5 °C in an ice bath.
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Dissolve the crude 4-(4-chlorophenyl)butyryl chloride in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Protocol 2: Direct Cyclization of 4-(4-chlorophenyl)butyric acid using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for PPA-mediated cyclizations.
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Place polyphosphoric acid (a 10- to 20-fold excess by weight relative to the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
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Heat the PPA to 80-100 °C with stirring.
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Add 4-(4-chlorophenyl)butyric acid in one portion and continue stirring at the elevated temperature for 1-3 hours. Monitor the reaction by TLC.
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Pour the hot reaction mixture onto crushed ice with vigorous stirring.
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Extract the resulting aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Friedel-Crafts Cyclization of 4-(4-chlorophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid to produce 7-chloro-α-tetralone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid?
The intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid results in the formation of 7-chloro-3,4-dihydronaphthalen-1(2H)-one, also known as 7-chloro-α-tetralone. This occurs through an electrophilic aromatic substitution where the acyl group attacks the ortho position to the chloro-substituted phenyl ring.[1]
Q2: What are the most common catalysts used for this type of intramolecular cyclization?
A range of catalysts can be employed for the intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids. The most common choices include:
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Strong Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a traditional and highly effective catalyst, particularly when the reaction starts from the corresponding acyl chloride.
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Protic/Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are frequently used to directly cyclize the carboxylic acid without the need to form the acyl chloride first.[1][2]
Q3: Can I use the carboxylic acid directly, or do I need to convert it to the acyl chloride first?
Both the carboxylic acid and its corresponding acyl chloride can be used as starting materials.
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Direct Cyclization of Carboxylic Acid: Using the carboxylic acid is a greener approach as it avoids the generation of halogenated waste. This method typically requires strong Brønsted acids like PPA or MSA.[2]
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Cyclization of Acyl Chloride: The acyl chloride is often more reactive and can lead to higher yields under milder conditions, typically using a strong Lewis acid like AlCl₃.
Q4: Why is a stoichiometric amount of Lewis acid catalyst often required?
In Friedel-Crafts acylation, the product, a ketone (in this case, 7-chloro-α-tetralone), can form a stable complex with the Lewis acid catalyst. This complexation effectively deactivates the catalyst. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically necessary to ensure the reaction goes to completion.[1]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity. Moisture will rapidly deactivate it. Use freshly opened catalyst or dry it before use. Consider using a stronger Lewis acid if initial attempts with milder ones fail. |
| Insufficiently Reactive Acylating Agent | If starting from the carboxylic acid with PPA or MSA, consider converting the acid to the more reactive acyl chloride and using AlCl₃ as the catalyst. |
| Low Reaction Temperature | The deactivating effect of the chloro-substituent on the aromatic ring may require more forcing conditions. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Coordinating Solvent | Solvents with Lewis basic sites can compete with the acylating agent for the catalyst. Use non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
Problem 2: Formation of Multiple Products/Side Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Intermolecular Acylation | At high concentrations, the electrophilic acylium ion of one molecule can react with the aromatic ring of another, leading to polymer formation. Perform the reaction under high dilution conditions by slowly adding the substrate to a solution of the catalyst in a large volume of solvent. |
| Polymerization or Charring | This can occur at excessively high temperatures. Attempt the reaction at a lower temperature for a longer duration and ensure efficient stirring to prevent localized overheating. |
| Formation of Isomers | While the cyclization of 4-(4-chlorophenyl)butanoic acid is expected to yield the 7-chloro isomer, other isomers could potentially form. Lowering the reaction temperature may improve selectivity for the thermodynamically favored product. |
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of 4-Arylbutanoic Acids
| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | 4-Phenylbutanoic Acid | 85-100 | 1 | ~80 | Analogous Reaction |
| AlCl₃ | 4-Phenylbutyryl chloride | Reflux | 0.5 | 74-91 | Analogous Reaction |
| Methanesulfonic acid (MSA) | 4-Phenylbutanoic Acid | 85-100 | 2 | High | Analogous Reaction |
| Bi(OTf)₃ | 4-(4-chlorophenyl)butanoic acid | 180 | 20 | Good | Analogous Reaction |
| Ga(OTf)₃ | 4-(4-chlorophenyl)butanoic acid | 180 | 4 | Moderate | Analogous Reaction |
Note: Data for PPA, AlCl₃, and MSA are based on the cyclization of the parent 4-phenylbutanoic acid, which is a close analog. Data for Bi(OTf)₃ and Ga(OTf)₃ are based on the cyclization of halo-substituted arylbutyric acids.
Experimental Protocols
Protocol 1: Cyclization of 4-(4-chlorophenyl)butanoic acid using Polyphosphoric Acid (PPA)
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Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 times the weight of the carboxylic acid).
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Reaction Initiation: Heat the PPA to 80-90°C with stirring.
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Substrate Addition: Add 4-(4-chlorophenyl)butanoic acid (1.0 equivalent) portion-wise to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 100°C.
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Reaction: Stir the mixture vigorously at 90-100°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Purification: Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-chloro-α-tetralone can be further purified by column chromatography or distillation.
Protocol 2: Cyclization of 4-(4-chlorophenyl)butyryl chloride using Aluminum Chloride (AlCl₃)
This protocol first requires the conversion of the carboxylic acid to the acyl chloride.
Part A: Synthesis of 4-(4-chlorophenyl)butyryl chloride
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Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-(4-chlorophenyl)butanoic acid (1.0 equivalent).
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Reagent Addition: Add thionyl chloride (1.2 equivalents) to the flask.
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Reaction: Gently heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases (typically 1-2 hours).
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Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(4-chlorophenyl)butyryl chloride, which can be used directly in the next step.
Part B: Intramolecular Friedel-Crafts Cyclization
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Setup: In a separate flask equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, non-coordinating solvent (e.g., dichloromethane).
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Cooling: Cool the suspension in an ice bath to 0-5°C.
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Substrate Addition: Dissolve the crude 4-(4-chlorophenyl)butyryl chloride in a small amount of the same dry solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
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Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid to hydrolyze the aluminum complex.
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Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 1.
Visualizations
Caption: Reaction pathways for the cyclization of 4-(4-chlorophenyl)butanoic acid.
Caption: Troubleshooting logic for addressing low reaction yields.
References
By-product formation in the synthesis of 6-Chloro-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-tetralone. The information addresses common issues related to by-product formation and offers guidance on optimizing reaction conditions and analytical methods.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Presence of a Significant Isomeric By-product
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Question: My reaction is producing a low yield of the desired this compound, and analytical data (GC-MS, HPLC) indicates the presence of a major impurity with the same mass-to-charge ratio. What is this by-product and how can I minimize it?
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Answer: The primary by-product in the intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butyric acid or its corresponding acyl chloride is the isomeric 8-Chloro-1-tetralone .
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Formation Mechanism: The cyclization of the acylium ion intermediate can occur at two positions on the chlorobenzene ring: para to the chlorine atom (C6) to give the desired product, and ortho to the chlorine atom (C8) to yield the isomeric by-product. The chlorine atom is an ortho, para-directing group; however, the formation of the para-substituted product is generally favored.[1]
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Troubleshooting Steps:
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Catalyst Choice: The choice of Lewis acid catalyst can significantly influence the isomer ratio. Polyphosphoric acid (PPA) is often reported to give higher selectivity for the desired 6-chloro isomer compared to aluminum chloride (AlCl₃).
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Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product. Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature or slightly above.
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Solvent: The choice of solvent can impact the selectivity. Less polar solvents may be preferable.
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Purification: If the formation of 8-Chloro-1-tetralone cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary to isolate the pure this compound.
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Issue 2: Incomplete Reaction or Recovery of Starting Material
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Question: My reaction is not going to completion, and I am recovering a significant amount of the 4-(4-chlorophenyl)butyric acid starting material. What could be the cause?
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Answer: Incomplete reaction can be due to several factors related to the reaction setup and reagents.
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Potential Causes & Solutions:
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Inactive Catalyst: Lewis acids like aluminum chloride are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
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Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.
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Low Reaction Temperature/Short Reaction Time: While low temperatures can improve selectivity, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
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Poor Quality Starting Material: Ensure the 4-(4-chlorophenyl)butyric acid or its acyl chloride is of high purity.
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Issue 3: Formation of Polymeric or Tar-like By-products
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Question: My reaction mixture is turning dark, and I am observing the formation of insoluble, tar-like materials. What is causing this and how can I prevent it?
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Answer: The formation of polymeric or tar-like by-products is often a result of intermolecular side reactions or decomposition under harsh reaction conditions.
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Potential Causes & Solutions:
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High Reaction Temperature: Excessive heat can promote intermolecular polymerization and decomposition. Maintain a controlled temperature throughout the reaction.
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High Concentration of Reactants: Running the reaction at high concentrations can favor intermolecular reactions. Using a higher dilution may help to favor the desired intramolecular cyclization.
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Excessively Strong Lewis Acid: While a strong Lewis acid is necessary, using an overly reactive catalyst or a large excess can lead to undesired side reactions.
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Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
The most common by-product is the constitutional isomer, 8-Chloro-1-tetralone , formed from the cyclization at the ortho-position to the chlorine atom on the aromatic ring. Other potential but less common by-products can include products of intermolecular acylation, especially at high concentrations, and decomposition products if the reaction is overheated.
Q2: How can I improve the purity of my this compound product?
Improving the purity of this compound involves both optimizing the reaction to minimize by-product formation and employing effective purification techniques.
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Reaction Optimization: As detailed in the troubleshooting guide, using a milder catalyst like polyphosphoric acid and controlling the reaction temperature can significantly reduce the formation of the 8-chloro isomer.
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Purification Methods:
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Column Chromatography: Separation of this compound from its 8-chloro isomer can be achieved using silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
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Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective method for purification.
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Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
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Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
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Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying the product and by-products in the reaction mixture. The mass spectra can confirm the molecular weight of the isomers, and the gas chromatogram can provide a quantitative ratio of the different components.[2][3][4]
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for both quantitative analysis of the product mixture and for the separation of the 6-chloro and 8-chloro isomers. Chiral HPLC methods have been developed for the separation of tetralone enantiomers.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the isomeric by-products. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for the 6-chloro and 8-chloro isomers.
Data Presentation
Table 1: Influence of Catalyst on the Isomer Ratio in the Synthesis of Chloro-1-tetralone
| Catalyst | This compound (%) | 8-Chloro-1-tetralone (%) | Reference |
| AlCl₃ | ~84-90 | ~10-16 | Based on analogous intermolecular reactions |
| PPA | Higher selectivity for 6-chloro isomer reported | Lower proportion compared to AlCl₃ | Qualitative literature observations |
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is based on general procedures for intramolecular Friedel-Crafts cyclizations using PPA.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 4-(4-chlorophenyl)butyric acid (1 equivalent).
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Addition of PPA: Add polyphosphoric acid (approx. 10 times the weight of the starting material) to the flask.
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Reaction: Heat the mixture with stirring under a nitrogen atmosphere to 80-90°C.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
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Work-up: Allow the reaction mixture to cool to about 60°C and then pour it slowly onto crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic extracts and wash successively with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the this compound from any isomeric by-products.
Protocol 2: Analysis of Product Mixture by GC-MS
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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GC Conditions:
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Column: A standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250°C.
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
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Carrier Gas: Helium.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Identify the peaks for this compound and 8-Chloro-1-tetralone based on their retention times and mass spectra (both will have a molecular ion peak corresponding to C₁₀H₉ClO). Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.
Visualizations
Caption: Formation pathway of this compound and its primary isomeric by-product.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Chloro-1-tetralone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Chloro-1-tetralone via recrystallization.
Troubleshooting Guide
Q1: My crude this compound is not dissolving in the hot solvent.
A1: This issue can arise from several factors:
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Inappropriate Solvent Choice: The solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection table below for guidance on appropriate solvents.
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Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve the amount of crude material. Add small portions of hot solvent incrementally until the solid dissolves.
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Low Temperature: Ensure your solvent is heated to its boiling point or a temperature where this compound is known to be soluble.
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Insoluble Impurities: The crude mixture may contain insoluble impurities. If a significant portion of the solid dissolves but some particulate matter remains, this is a likely cause. In this case, a hot filtration step is necessary to remove the insoluble impurities before allowing the solution to cool.
Q2: Oiling out occurs upon cooling instead of crystallization.
A2: "Oiling out" happens when the solute comes out of solution as a liquid rather than a solid. This is often due to:
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High Concentration of Impurities: A high impurity level can lower the melting point of the mixture, leading to the product separating as a liquid.
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Inappropriate Solvent: The solvent may be too nonpolar for the compound, causing it to "crash out" of solution as an oil.
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Cooling Too Rapidly: A sudden drop in temperature can favor oiling out over the slower process of crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the solute may not have enough time to form an ordered crystal lattice. Try adding a small amount of additional hot solvent to the oiled mixture, reheating until a clear solution is formed, and then cooling slowly.
Q3: No crystals form, even after extended cooling.
A3: The absence of crystallization can be addressed by several techniques to induce nucleation:
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Scratching the Inner Surface: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystallization.
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Reducing Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
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Using a Co-solvent: If you are using a single solvent system, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Q4: The recrystallized product is colored, but the pure compound should be colorless or off-white.
A4: Colored impurities are common in crude reaction mixtures. To address this:
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Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product, reducing the yield.
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Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained solid can further enhance purity and remove residual color.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure of this compound (a moderately polar ketone), suitable solvents could include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or toluene/hexane. Experimental determination of the best solvent is always recommended.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used. A common synthesis involves the Friedel-Crafts acylation of chlorobenzene with a succinic anhydride derivative, followed by cyclization. Potential impurities could include:
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Unreacted starting materials (e.g., 4-(4-chlorophenyl)butanoic acid).
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Isomers formed during the Friedel-Crafts reaction (e.g., 7-Chloro-1-tetralone).[1]
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Byproducts from side reactions.
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Residual solvents from the reaction or workup.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine purity:
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Melting Point Analysis: A pure compound will have a sharp and defined melting point. Impurities will typically broaden and depress the melting point range. The reported melting point of this compound is around 28°C.
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Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.
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High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
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Gas Chromatography (GC): GC is also a powerful technique for assessing purity, especially for volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities.
Q4: What is a typical recovery yield for the recrystallization of this compound?
A4: A successful recrystallization typically yields a recovery of 70-90% of the pure compound. Yields can be lower depending on the initial purity of the crude material and the specific conditions of the recrystallization. It's important to remember that some product will always be lost in the mother liquor.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent System | Solubility at 25°C (Room Temperature) | Solubility at Boiling Point | Suitability for Recrystallization |
| Single Solvents | |||
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Moderate (may require co-solvent) |
| Toluene | Soluble | Very Soluble | Moderate (may require co-solvent) |
| Hexane | Insoluble | Sparingly Soluble | Poor as a single solvent |
| Water | Insoluble | Insoluble | Unsuitable |
| Mixed Solvents | |||
| Ethyl Acetate / Hexane | Variable (Insoluble in high hexane %) | Soluble | Excellent (adjustable polarity) |
| Toluene / Hexane | Variable (Insoluble in high hexane %) | Soluble | Excellent (adjustable polarity) |
| Ethanol / Water | Variable (Insoluble in high water %) | Soluble | Good (for moderately polar compounds) |
Note: This data is estimated based on the chemical structure of this compound and general solubility principles. Experimental verification is highly recommended.
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound (Single Solvent Method - Example with Isopropanol)
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Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, isopropanol is chosen.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of isopropanol, just enough to create a slurry.
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Heat the flask on a hot plate with gentle swirling.
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Add hot isopropanol in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
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Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
-
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Hot Filtration:
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If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.
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Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
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Pour the hot solution through the filter paper to remove solid impurities.
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-
Crystallization:
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Cover the flask containing the hot, clear filtrate with a watch glass or beaker.
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Allow the solution to cool slowly and undisturbed to room temperature.
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Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
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Drying:
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Dry the crystals in a vacuum oven or air dry them on a watch glass until a constant weight is achieved.
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Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationship between impurities and the purification strategy.
References
Technical Support Center: Purification of 6-Chloro-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloro-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, if synthesized from 6-hydroxy-1-tetralone, residual starting material could be present.[1] Synthesis from 6-methoxy-1-tetralone might leave traces of the starting material or byproducts from the demethylation and chlorination steps.[1] Additionally, related tetralone isomers or over-chlorinated products can sometimes be formed.
Q2: What is the recommended first step in purifying crude this compound?
A2: A simple aqueous workup is often a good starting point. For the related compound 1-tetralone, a purification process involving washing with aqueous sodium hydroxide, water, acetic acid, and sodium bicarbonate has been described.[2] This suggests that acidic and basic washes can remove corresponding impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[3] The choice between them depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a large amount of product, while column chromatography is better for separating mixtures with multiple components or impurities with similar solubility to the product.
Q4: How can I determine the purity of my this compound sample?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] The melting point of the compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for this compound.
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Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For compounds like tetralones, solvents such as ethanol, methanol, isopropanol, or mixed solvent systems like isopropanol/petroleum ether or hexane/ethyl acetate might be effective. Perform small-scale solubility tests to identify the ideal solvent or solvent mixture.
Issue 2: No crystals form upon cooling.
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Possible Causes & Solutions:
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Too much solvent was used: This is the most common reason for crystallization failure. Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.
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The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
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Cooling is too rapid: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Issue 3: The compound "oils out" instead of forming crystals.
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Possible Causes & Solutions:
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The boiling point of the solvent is higher than the melting point of the solute. This can sometimes lead to the compound melting in the hot solvent and not crystallizing on cooling.
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Significant impurities are present.
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Solution: Re-heat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. Alternatively, try a different solvent system.
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Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
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Possible Causes & Solutions:
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Incorrect mobile phase: The polarity of the eluent may be too high or too low. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities. A good Rf value for the desired compound is typically around 0.3.
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Column overloading: Too much sample was loaded onto the column. For silica gel chromatography, a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
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Uneven column packing: This can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without cracks or air bubbles.
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Issue 2: The compound is stuck on the column and won't elute.
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Possible Causes & Solutions:
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The mobile phase is not polar enough: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
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The compound is unstable on silica gel: Some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica (by adding a small amount of triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds) or switch to a different stationary phase like alumina.
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Issue 3: The column runs dry.
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Possible Cause: The solvent level dropped below the top of the stationary phase.
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Solution: This should be avoided as it can cause cracking of the stationary phase and ruin the separation. Always ensure there is enough solvent above the silica gel. If it does happen, carefully add more solvent to re-wet the column, but the separation quality may be compromised.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a few drops of a chosen solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Flash Column Chromatography of this compound
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Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of ~0.3 for this compound and separates it from impurities.
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Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the column.
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Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Example Solvent Systems for Recrystallization
| Solvent/Solvent System | Ratio (v/v) | Observation |
| Isopropanol | - | Good for moderate purity starting material. |
| Ethanol | - | Similar to isopropanol, may require cooling to get good yield. |
| Isopropanol / Petroleum Ether | 1:1 | Can be effective for refining crude product. |
| Hexane / Ethyl Acetate | Varies | A good combination to test for solubility differences. |
Table 2: Example TLC Data for Column Chromatography
| Compound/Impurity | Rf Value (20% Ethyl Acetate in Hexane) |
| Impurity 1 (less polar) | 0.8 |
| This compound | 0.35 |
| Impurity 2 (more polar) | 0.1 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 2. 1-Tetralone | 529-34-0 [chemicalbook.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. This compound | TargetMol [targetmol.com]
Technical Support Center: Improving Regioselectivity in Reactions with 6-Chloro-1-tetralone
Welcome to the technical support center for 6-Chloro-1-tetralone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of regioselective reactions involving this versatile intermediate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the regioselectivity of reactions with this compound.
Q1: What are the principal reactive sites of this compound?
This compound has two primary regions for reactions: the aromatic ring and the α-carbon (C2) of the ketone. Electrophilic aromatic substitution occurs on the benzene ring, while the α-carbon is susceptible to reactions via its enolate form.
Q2: How do the existing functional groups on this compound influence the regioselectivity of electrophilic aromatic substitution?
The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the chloro and the carbonyl groups. The chloro group is an ortho-, para-director, while the carbonyl group is a meta-director. This creates a complex interplay of electronic and steric effects. The positions most susceptible to electrophilic attack are C5 and C7.
Q3: How can I control the regioselectivity of electrophilic aromatic substitution to favor substitution at the C5 or C7 position?
Controlling the regioselectivity between the C5 and C7 positions depends on the specific reaction and the conditions employed. Generally, steric hindrance plays a significant role. The C7 position is less sterically hindered than the C5 position, which is ortho to the bulky carbonyl group. Therefore, reactions with bulky electrophiles or under conditions that favor thermodynamic control may show a preference for the C7 position. Conversely, reactions favoring kinetic control might yield a higher proportion of the C5-substituted product.
Q4: In α-alkylation of this compound, how can I control for C-alkylation versus O-alkylation?
The outcome of C- versus O-alkylation of the enolate of this compound is influenced by several factors, consistent with Hard and Soft Acid and Base (HSAB) theory.[1]
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Electrophile Hardness : "Hard" electrophiles, such as alkyl chlorides and triflates, tend to favor O-alkylation. "Softer" electrophiles, like alkyl iodides and bromides, generally lead to a higher proportion of C-alkylation.[1]
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Counter-ion : The nature of the metal counter-ion of the enolate plays a role. Lithium enolates, for instance, are known to favor C-alkylation.
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Solvent and Additives : The use of polar aprotic solvents can influence the reaction outcome. Additives such as hexamethylphosphoramide (HMPA) can promote O-alkylation.[2]
Q5: How can I favor mono-alkylation over di-alkylation at the C2 position?
Achieving selective mono-alkylation at the C2 position can be challenging as the mono-alkylated product can be more reactive than the starting material. Key strategies to favor mono-alkylation include:
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Use of a slight excess of the ketone: This ensures the alkylating agent is the limiting reagent.
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Slow addition of the alkylating agent: This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
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Use of a bulky base: A sterically hindered base can help to selectively deprotonate the less substituted side of an unsymmetrical ketone, although this is not directly applicable to achieving mono-alkylation it is a useful strategy in related systems.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Troubleshooting Electrophilic Aromatic Substitution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired regioisomer (C5 or C7 substituted). | Reaction conditions are not optimal for the desired selectivity. | - For C7 substitution: Use a bulkier Lewis acid or electrophile to increase steric hindrance at the C5 position. Consider running the reaction at a lower temperature to favor the thermodynamically more stable product. - For C5 substitution: Employ less sterically demanding reagents and consider kinetic control conditions (e.g., lower reaction temperatures and shorter reaction times). |
| Formation of multiple products (mixture of C5 and C7 isomers). | The electronic and steric directing effects of the chloro and carbonyl groups are not sufficiently differentiated under the current reaction conditions. | - Modify the solvent to influence the solvation of the transition states. - Screen different Lewis acids or activating agents that may offer better chelation control or steric differentiation. |
| No reaction or very slow reaction. | The aromatic ring is deactivated by the carbonyl group, making it less susceptible to electrophilic attack. | - Use a more reactive electrophile or a stronger Lewis acid. - Increase the reaction temperature, but be mindful that this may negatively impact regioselectivity. |
Troubleshooting α-Alkylation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Predominant O-alkylation instead of desired C-alkylation. | The electrophile is too "hard" or the reaction conditions favor O-alkylation. | - Switch to a "softer" electrophile (e.g., from an alkyl chloride to an alkyl iodide).[1] - Use a lithium base (e.g., LDA) to form the enolate. - Avoid the use of HMPA.[2] |
| Formation of di-alkylated product. | The mono-alkylated enolate is reacting faster with the electrophile than the starting enolate. | - Use a slight excess of this compound. - Add the alkylating agent slowly and at a low temperature. - Consider using a phase-transfer catalyst for the alkylation, which can sometimes improve selectivity for mono-alkylation. |
| Low conversion or no reaction. | The base is not strong enough to completely deprotonate the α-carbon, or the electrophile is not reactive enough. | - Use a stronger base, such as Lithium Diisopropylamide (LDA), to ensure complete enolate formation. - Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate, being mindful of the potential for increased O-alkylation with the latter). |
III. Data Presentation
The following tables summarize the expected regiochemical outcomes for key reactions of this compound based on established principles of organic chemistry.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Minor Product(s) | Controlling Factors |
| Nitration | HNO₃/H₂SO₄ | 7-Nitro-6-chloro-1-tetralone | 5-Nitro-6-chloro-1-tetralone | Steric hindrance at C5 favors C7 substitution. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 7-Acyl-6-chloro-1-tetralone | 5-Acyl-6-chloro-1-tetralone | The bulk of the acyl group and Lewis acid complex will strongly disfavor substitution at the sterically hindered C5 position. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 7-Formyl-6-chloro-1-tetralone | 5-Formyl-6-chloro-1-tetralone | The chloro group is a strong director in related systems, favoring substitution at the less hindered para-position (C7). |
Table 2: Regioselectivity of α-Alkylation
| Reaction | Base | Electrophile | Solvent/Additive | Major Product | Minor Product |
| C-Alkylation | LDA | CH₃I | THF | 2-Methyl-6-chloro-1-tetralone | O-methylated product |
| O-Alkylation | Cs₂CO₃ | (CH₃)₂SO₄ | THF/HMPA | 1-Methoxy-6-chloro-3,4-dihydronaphthalene | C-methylated product |
| Mono-alkylation | LDA | 1.0 eq. CH₃Br (slow addition) | THF | 2-Methyl-6-chloro-1-tetralone | 2,2-Dimethyl-6-chloro-1-tetralone |
| Di-alkylation | LDA | >2.0 eq. CH₃Br | THF | 2,2-Dimethyl-6-chloro-1-tetralone | 2-Methyl-6-chloro-1-tetralone |
IV. Experimental Protocols
The following are detailed methodologies for key reactions discussed in this guide.
Protocol 1: Regioselective Nitration of this compound (Favoring C7-substitution)
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Preparation of the Nitrating Mixture: In a round-bottom flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (1.1 eq.) to concentrated sulfuric acid with constant stirring.
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Reaction Setup: Dissolve this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
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Reaction Execution: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution.
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Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization or column chromatography to separate the C7 and C5 isomers.
Protocol 2: Selective α-Monoalkylation of this compound
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) to the cooled THF. Then, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Alkylation: Slowly add a solution of the alkylating agent (e.g., methyl iodide, 1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.
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Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by TLC.
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Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
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Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
V. Visualizations
The following diagrams illustrate key concepts and workflows related to the regioselective reactions of this compound.
Caption: Factors influencing C5 vs. C7 electrophilic substitution.
Caption: Decision pathway for C- vs. O-alkylation.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
Preventing polymerization during 6-Chloro-1-tetralone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 6-Chloro-1-tetralone during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic intermediate, a bicyclic aromatic ketone containing a chlorine substituent. It serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical compounds and other bioactive molecules.[1][2][3][4] Its reactivity, stemming from the ketone and chloro-functional groups, allows for diverse chemical transformations.[1]
Q2: Under what conditions should this compound be stored to ensure its stability?
A2: To maintain its stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area. For long-term storage, temperatures between 2-8°C under an inert atmosphere like argon are recommended. Some suppliers suggest storage at -20°C for up to three years in its pure form and at -80°C for up to one year when in a solvent. For stock solutions, storage at -80°C for six months or -20°C for one month is also advised.
Q3: Is this compound known to be unstable and prone to polymerization?
A3: While safety data sheets for the similar compounds α-tetralone and 6-methoxy-1-tetralone suggest that hazardous polymerization does not typically occur under normal conditions, the reactivity of this compound as an α-halo ketone presents a potential for unwanted side reactions, including polymerization, under specific experimental conditions. The formation of a highly reactive α,β-unsaturated ketone via dehydrochlorination is a plausible pathway to polymerization.
Troubleshooting Guide: Preventing Polymerization
Issue 1: Observation of a viscous, insoluble, or tar-like substance in the reaction mixture.
This is a common indicator of polymerization. The following sections outline potential causes and preventative measures.
Potential Cause A: Formation of α,β-Unsaturated Ketone via Dehydrochlorination
This compound, being an α-halo ketone, can undergo elimination of hydrogen chloride (HCl) to form a reactive α,β-unsaturated ketone intermediate, which is susceptible to polymerization. This process is often facilitated by the presence of bases.
Preventative Measures:
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Control of Basicity: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base to minimize the abstraction of the α-proton that leads to elimination.
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Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Lower temperatures disfavor the elimination reaction.
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Use of Radical Inhibitors: The resulting α,β-unsaturated ketone may polymerize via a radical mechanism. The addition of a radical inhibitor can suppress this unwanted side reaction.
Experimental Protocol: Use of a Radical Inhibitor
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Reagent Preparation: Prepare a stock solution of a suitable radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in the reaction solvent. A typical concentration is 100-500 ppm relative to the this compound.
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Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in the chosen solvent.
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Inhibitor Addition: Add the calculated volume of the radical inhibitor stock solution to the reaction mixture before adding other reagents.
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Reaction Execution: Proceed with the intended reaction, maintaining careful control over temperature and other reaction parameters.
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Monitoring: Monitor the reaction progress closely for any signs of polymerization.
Potential Cause B: Acid-Catalyzed Polymerization
Strong acids, sometimes employed in reactions like Friedel-Crafts acylation, can promote the formation of enol or other reactive intermediates that may initiate polymerization.
Preventative Measures:
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Choice of Acid: If possible, use a milder Lewis acid or a solid acid catalyst that can be easily filtered off.
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Stoichiometry of Acid: Use the minimum catalytic amount of the acid required to promote the desired reaction.
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Reaction Temperature: Maintain a low reaction temperature to reduce the rate of potential side reactions.
Experimental Protocol: Optimization of Acid Catalyst Concentration
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Design of Experiments: Set up a series of small-scale parallel reactions with varying concentrations of the acid catalyst (e.g., 0.1, 0.5, 1.0, and 1.5 molar equivalents).
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Reaction Execution: Run each reaction under identical conditions (temperature, reaction time, solvent).
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Analysis: Upon completion, analyze the yield of the desired product and the formation of any polymeric byproducts in each reaction.
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Optimization: Select the lowest acid concentration that provides a satisfactory yield of the desired product with minimal polymer formation.
Potential Cause C: Base-Catalyzed Aldol Condensation and Polymerization
The presence of a base can lead to the formation of an enolate from this compound. This enolate can then act as a nucleophile, attacking another molecule of the ketone in an aldol-type condensation, which can propagate to form oligomers and polymers.
Preventative Measures:
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Careful Base Selection: Employ a non-nucleophilic or sterically hindered base if a base is necessary.
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Slow Addition: Add the base slowly and at a low temperature to maintain a low instantaneous concentration of the enolate.
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Order of Addition: Consider adding the base to a mixture of the this compound and the other reactant to encourage the desired reaction over self-condensation.
Data Summary
| Parameter | Condition | Expected Outcome on Polymerization |
| Temperature | Low (e.g., 0-25 °C) | Reduced rate of polymerization |
| High (e.g., > 80 °C) | Increased risk of polymerization | |
| Base | Strong, Nucleophilic | High risk of polymerization |
| Weak, Non-nucleophilic | Reduced risk of polymerization | |
| Acid | Strong, Protic/Lewis | Potential for polymerization |
| Mild, Catalytic Amount | Lower risk of polymerization | |
| Atmosphere | Inert (Nitrogen, Argon) | Reduced risk of radical polymerization |
| Air (Oxygen) | Increased risk of radical polymerization | |
| Inhibitors | BHT, Hydroquinone | Suppression of radical polymerization |
Visualizations
References
Handling and storage of air-sensitive 6-Chloro-1-tetralone
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and storage of air-sensitive 6-Chloro-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound (CAS No: 26673-31-4) is a valuable chemical intermediate used in the synthesis of a variety of complex organic molecules and pharmaceutical compounds.[1][2][3] Its air-sensitive nature is attributed to the potential for oxidation and/or hydrolysis when exposed to atmospheric oxygen and moisture. This degradation can affect its purity and reactivity in subsequent chemical reactions.
Q2: What are the primary signs of degradation for this compound?
A2: While specific data on the color change of this compound upon degradation is not extensively documented, a common visual indicator for the decomposition of many organic compounds is a change in color and physical state. Fresh, pure this compound is typically a white to yellow or orange powder or lump.[4][5] A significant darkening of the color, clumping of the solid, or an oily appearance may suggest degradation. For confirmation, it is recommended to re-analyze the material using techniques like NMR spectroscopy or HPLC to identify impurities.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Refrigeration at 0-10°C is recommended for long-term storage. For solutions of this compound in a solvent, storage at -20°C for up to one month or -80°C for up to six months is advised.
Q4: What are the recommended safety precautions when handling this compound?
A4: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. Due to its potential for causing skin and eye irritation, direct contact should be avoided. All handling of the solid should be performed in a well-ventilated area, preferably within a fume hood or, for optimal protection from air and moisture, inside a glovebox or using a Schlenk line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction failure or low yield | Degradation of this compound: The compound may have been exposed to air and/or moisture, leading to the formation of inactive byproducts. | Verify reagent quality: Before use, inspect the this compound for any visual signs of degradation (see FAQ A2). If in doubt, re-purify the material or use a fresh batch. Ensure inert atmosphere: Review your experimental setup to confirm that all connections are airtight and that a positive pressure of inert gas is maintained throughout the reaction. |
| Contaminated solvent: The use of solvents that have not been properly dried and degassed can introduce water and oxygen into the reaction. | Use freshly dried and degassed solvents: Ensure that all solvents are rigorously dried and deoxygenated before use. The freeze-pump-thaw method is highly effective for degassing solvents. | |
| Inconsistent reaction outcomes | Incomplete exclusion of air: Small leaks in the apparatus can lead to variable levels of degradation of the air-sensitive reagent. | Leak-check your system: Before starting the reaction, ensure all glassware joints are properly sealed and that there are no cracks or defects. Check that septa are not punctured excessively. |
| Impurity in starting material: The presence of impurities from previous exposure to air can lead to side reactions. | Analyze the starting material: Use analytical techniques such as NMR or HPLC to assess the purity of the this compound. | |
| Discoloration of the reaction mixture | Decomposition of the reagent: The this compound may be degrading under the reaction conditions. | Optimize reaction conditions: Consider if the reaction temperature or other reagents could be contributing to the decomposition. |
Quantitative Data on Stability
Due to a lack of specific experimental data in the published literature on the degradation rate of this compound, the following table presents illustrative data to emphasize the importance of proper handling. This data is hypothetical and should be used as a guideline for best practices.
| Storage Condition | Atmosphere | Temperature | Hypothetical Purity after 30 Days (%) |
| Tightly sealed vial | Air | Room Temperature | < 90% |
| Tightly sealed vial | Air | Refrigerated (4°C) | 90-95% |
| Sealed under Nitrogen | Inert Gas | Room Temperature | > 98% |
| Sealed under Nitrogen | Inert Gas | Refrigerated (4°C) | > 99% |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound using a Glovebox
Objective: To accurately weigh and prepare a solution of this compound in an inert environment.
Methodology:
-
Preparation: Transfer all necessary items (spatula, weighing paper or boat, vials with caps, and a sealed container of this compound) into the glovebox antechamber. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Inerting the Antechamber: Evacuate and backfill the antechamber with inert gas (e.g., nitrogen or argon) for a minimum of three cycles to remove atmospheric air and moisture.
-
Transfer to Glovebox: Once the antechamber is purged, transfer the items into the main glovebox chamber.
-
Weighing: Tare a clean, dry vial on the balance inside the glovebox. Using a clean spatula, carefully transfer the desired amount of this compound into the tared vial and record the mass.
-
Sealing: Securely cap the vial containing the weighed solid. The primary container of this compound should also be tightly resealed.
-
Dissolution (if required): If a solution is needed, add the desired volume of anhydrous, degassed solvent to the vial containing the weighed solid and gently swirl to dissolve.
-
Removal from Glovebox: Place the sealed vial containing the sample into the antechamber. Purge the antechamber before opening the outer door to remove the sample.
Protocol 2: Setting up a Reaction with this compound using a Schlenk Line
Objective: To add solid this compound to a reaction vessel under a positive pressure of inert gas.
Methodology:
-
Glassware Preparation: Assemble the reaction flask (e.g., a round-bottom flask with a sidearm) and equip it with a magnetic stir bar. Attach a rubber septum to the main neck. Connect the sidearm to the Schlenk line.
-
Inerting the Reaction Flask: Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the reaction flask via a syringe through the septum.
-
Solid Transfer:
-
Weigh the required amount of this compound into a separate, dry container in a glovebox or under a stream of inert gas.
-
With a positive flow of inert gas exiting the reaction flask (indicated by a bubbler), briefly remove the septum.
-
Using a powder funnel, quickly add the this compound to the reaction flask.
-
Immediately replace the septum.
-
-
Final Purge: Perform one more evacuate-refill cycle to remove any air that may have entered during the solid addition.
-
Proceed with Reaction: Continue with the addition of other reagents and monitor the reaction as required.
Visualizations
Caption: Workflow for handling this compound in a glovebox.
Caption: Troubleshooting logic for low-yield reactions.
References
Validation & Comparative
A Comparative Guide to 6-Chloro-1-Tetralone and 6-Bromo-1-Tetralone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and overall strategy. Halogenated tetralones are versatile intermediates, serving as key building blocks in the synthesis of complex bioactive molecules and pharmaceutical agents.[1] This guide provides an objective, data-driven comparison of two common analogs: 6-chloro-1-tetralone and 6-bromo-1-tetralone, focusing on their performance in pivotal cross-coupling reactions.
Physicochemical Properties: A Side-by-Side Look
A fundamental comparison begins with the intrinsic properties of each compound. These characteristics can affect solubility, reaction kinetics, and storage requirements.
| Property | This compound | 6-Bromo-1-tetralone |
| CAS Number | 26673-31-4 | 66361-67-9 |
| Molecular Formula | C₁₀H₉ClO | C₁₀H₉BrO |
| Molecular Weight | 180.63 g/mol | 225.09 g/mol [2] |
| Appearance | White to yellow/orange powder or lump | White to orange/green powder or lump[2] |
| Melting Point | Not consistently reported | 75-79 °C |
| Boiling Point | Not consistently reported | 116 °C @ 0.05 mmHg |
| Purity (Typical) | >96.0% (GC) | >95.0% (GC) |
| Solubility | Soluble in DMSO | Soluble in ethanol, DMSO, DMF; insoluble in water |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary differentiator between these two reagents in organic synthesis is their reactivity, which is dictated by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.
The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl. This trend is a direct consequence of the bond dissociation energies (BDEs); the C-Br bond is weaker than the C-Cl bond, making oxidative addition to the palladium center faster and more facile for 6-bromo-1-tetralone.
This difference in reactivity translates to practical considerations in the lab:
-
6-Bromo-1-tetralone : Generally reacts under milder conditions (lower temperatures, shorter reaction times) and can be effective with a wider range of standard palladium catalysts and ligands.
-
This compound : Often requires more forcing conditions, such as higher temperatures, and necessitates the use of more sophisticated, highly active catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that promote the challenging oxidative addition of the C-Cl bond.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The data below illustrates typical conditions required for the coupling of each tetralone with phenylboronic acid, highlighting the more demanding requirements for the chloro-analog.
| Parameter | This compound (Representative) | 6-Bromo-1-tetralone (Representative) |
| Aryl Halide | This compound (1.0 eq) | 6-Bromo-1-tetralone (1.0 eq) |
| Boronic Acid | Phenylboronic Acid (1.2 eq) | Phenylboronic Acid (1.2 eq) |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.0 eq) | Na₂CO₃ (2.0 eq) |
| Solvent | Toluene / H₂O (10:1) | Toluene / H₂O (10:1) |
| Temperature | 100-110 °C | 80-90 °C |
| Time | 12-24 h | 4-12 h |
| Typical Yield | 75-90% | 85-95% |
Note: Data is compiled from general protocols for aryl chlorides and bromides and serves to illustrate expected trends.
Comparative Performance in Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is crucial for synthesizing many pharmaceutical compounds. Similar to the Suzuki coupling, activating the C-Cl bond is more challenging than the C-Br bond.
| Parameter | This compound (Representative) | 6-Bromo-1-tetralone (Representative) |
| Aryl Halide | This compound (1.0 eq) | 6-Bromo-1-tetralone (1.0 eq) |
| Amine | Morpholine (1.2 eq) | Morpholine (1.2 eq) |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%) | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) |
| Base | NaOtBu (1.4 eq) | NaOtBu (1.4 eq) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 100 °C | 80 °C |
| Time | 12-18 h | 4-8 h |
| Typical Yield | 80-95% | 90-98% |
Note: Data is compiled from general protocols for aryl chlorides and bromides and serves to illustrate expected trends.
Experimental Protocols
The following are detailed, generalized methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1-tetralone
Materials:
-
6-Bromo-1-tetralone (1.0 mmol, 225 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, condenser
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromo-1-tetralone, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 181 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
BrettPhos (0.04 mmol, 21 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
-
Glovebox or Schlenk line, sealed reaction vial, magnetic stirrer
Procedure:
-
Inside a glovebox, add NaOtBu to an oven-dried reaction vial containing a magnetic stir bar.
-
Add the catalyst pre-cursor Pd₂(dba)₃ and the ligand BrettPhos.
-
Add this compound and anhydrous toluene.
-
Finally, add the morpholine to the reaction mixture.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the mixture in an oil bath at 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the desired N-arylated product.
Visualization of Reaction Mechanisms and Workflows
Understanding the underlying catalytic cycles and decision-making processes is key to effective synthesis design.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Workflow for Selecting a Halogenated Tetralone.
Conclusion and Recommendations
The choice between this compound and 6-bromo-1-tetralone is a classic trade-off between reactivity and cost.
-
Choose 6-Bromo-1-tetralone for:
-
Rapid synthesis and methods development: Its higher reactivity allows for faster reactions under milder conditions, making it ideal for initial discovery phases.
-
Sensitive substrates: The milder conditions required can improve tolerance for sensitive functional groups elsewhere in the molecule.
-
Simpler catalyst systems: It often works well with less expensive, classical palladium catalysts like Pd(PPh₃)₄.
-
-
Choose this compound for:
-
Large-scale and cost-driven synthesis: Aryl chlorides are typically more economical than their bromide counterparts, a significant factor in process chemistry and manufacturing.
-
Projects where catalyst optimization is feasible: The cost savings on the starting material can justify the initial investment in developing a robust protocol with a more advanced (and expensive) catalyst system.
-
Ultimately, the development of highly active palladium catalysts has significantly narrowed the reactivity gap, making aryl chlorides increasingly viable for transformations that were once the exclusive domain of aryl bromides and iodides. The optimal choice will always depend on the specific goals, scale, and economic constraints of the research or development project.
References
A Comparative Guide to the Reactivity of Substituted 1-Tetralones
For Researchers, Scientists, and Drug Development Professionals
The 1-tetralone scaffold is a valuable building block in organic synthesis, serving as a precursor for a wide array of natural products and medicinally important compounds. The reactivity of the bicyclic structure, featuring both an aromatic and a saturated ring with a ketone, can be significantly influenced by the nature and position of substituents. This guide provides an objective comparison of the reactivity of various substituted 1-tetralones in several key chemical transformations, supported by experimental data and detailed protocols.
Comparative Reactivity Data
The influence of substituents on the reactivity of 1-tetralone is evident across various reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring, as well as substituents on the aliphatic ring, modulate the electron density and steric environment, thereby affecting reaction rates and product distribution.
Nitration
Nitration introduces a nitro group (–NO₂), a versatile functional group, onto the 1-tetralone scaffold. The position of nitration is highly dependent on the directing effects of existing substituents and the reaction conditions.
Table 1: Comparison of Methodologies for the Nitration of Substituted 1-Tetralones
| Entry | Substrate | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
| 1 | 1-Tetralone | fuming HNO₃, < 8°C | 7-Nitro-1-tetralone | Not specified | [1] |
| 2 | 1-Tetralone | (TFAA)/NH₄NO₃, DCM, ice/NaCl | 7-Nitro-1-tetralone | 58 | [1] |
| 3 | 5-Hydroxy-1-tetralone | HNO₃/AcOH, Room Temp. | 6-Nitro-5-hydroxy-1-tetralone | 47 | [1] |
| 4 | 5-Hydroxy-1-tetralone | HNO₃/AcOH, Reflux | 8-Nitro-5-hydroxy-1-tetralone | 48 | [1] |
| 5 | 5-Methoxy-1-tetralone | Cu(NO₃)₂/Ac₂O, Et₂O, Room Temp. | 6-Nitro- & 8-Nitro-5-methoxy-1-tetralone | 1:1 ratio | [1] |
| 6 | 6-Methoxy-1-tetralone | HNO₃/AcOH, Ac₂O, 0°C to RT | 5-Nitro-6-methoxy-1-tetralone | 33 | |
| 7 | 6-Methoxy-1-tetralone | H₂SO₄/HNO₃, Acetone, 0°C | 5-Nitro- & 7-Nitro-6-methoxy-1-tetralone | 35 & 30 |
Oxidation with Thallium Trinitrate (TTN)
The reaction of 1-tetralones with thallium trinitrate (TTN) can lead to either α-oxidation (introduction of a methoxy group at the C2 position) or a ring contraction to form methyl indan-1-carboxylates. The product outcome is sensitive to the substitution pattern on the tetralone.
Table 2: Reactivity of Substituted 1-Tetralones with TTN/K-10 Clay
| Substrate | Reaction Time (h) | Ring Contraction Product (Yield %) | α-Oxidation Product (Yield %) | Recovered Starting Material (%) | Reference |
| 1-Tetralone | 30 | 38 | 7 | - | |
| 4-Methyl-1-tetralone | 2 | 59 (trans:cis = 3:1) | 7 | - | |
| 6-Methoxy-1-tetralone | 5 | 49 | - | - | |
| 7-Methoxy-1-tetralone | 48 | - | 27 | 35 | |
| 5-Methoxy-1-tetralone | 72 | - | Mixture | 33 |
Oxidative Dehydrogenation
Oxidative dehydrogenation of hydroxytetralones provides a route to naphthoquinones, which are important structural motifs in biologically active compounds. The choice of oxidizing agent can influence the product distribution.
Table 3: Oxidation of 5,8-Dihydroxy-1-tetralone
| Oxidizing Agent | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| Silver (I) oxide | Dioxane | Reflux, 10 h | Juglone (5-Hydroxy-1,4-naphthoquinone) | 83 | |
| DDQ | Benzene | Reflux | Juglone (5-Hydroxy-1,4-naphthoquinone) | 76 | |
| Manganese dioxide | Dioxane/H₂O | Reflux, 8 h | Juglone / Naphthazarin (Ratio 2:3.5) | - | |
| Manganese dioxide | Dioxane/MeOH | Reflux, 6 h | Juglone / Naphthazarin (Ratio 5:1) | - |
Bromination of 2-Benzal-1-tetralones
Kinetic studies on the bromination of substituted 2-benzal-1-tetralones reveal the electronic effects of substituents on the rate of reaction. Electron-donating groups on the benzal moiety accelerate the reaction, while electron-withdrawing groups decelerate it.
Table 4: Relative Rates of Bromination of Substituted 2-Benzal-1-tetralones
| Substituent (X) in Ph-CH= | Relative Rate Order |
| p-CH₃ | > |
| H | > |
| p-Cl | > |
| m-Cl | > |
| p-NO₂ | |
| Rate Order: p-CH₃ > H > p-Cl > m-Cl > p-NO₂ |
Key Experimental Protocols
Protocol 1: Nitration of 6-Methoxy-1-tetralone
This procedure yields a mixture of 5-nitro and 7-nitro isomers.
Materials:
-
6-Methoxy-1-tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Acetone
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-methoxy-1-tetralone in acetone and cool the solution to 0°C in an ice bath.
-
Prepare a nitrating mixture of H₂SO₄ and HNO₃, and cool it to 0°C.
-
Slowly add the cold nitrating mixture to the stirred solution of the tetralone at 0°C.
-
Continue stirring the reaction mixture at 0°C for 6 hours.
-
Upon completion, quench the reaction by pouring it over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue using column chromatography to separate the 5-nitro (35% yield) and 7-nitro (30% yield) isomers.
Protocol 2: Reaction of 1-Tetralone with Thallium Trinitrate (TTN) on K-10 Clay
This procedure results in ring contraction and α-oxidation products. Caution: Thallium salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.
Materials:
-
1-Tetralone
-
Thallium trinitrate trihydrate (TTN·3H₂O)
-
Montmorillonite K-10 clay
-
Methanol
-
Pentane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Prepare TTN supported on K-10 clay (TTN·3MeOH/K-10).
-
To a stirred solution of 1-tetralone (1.20 mmol) in pentane (25 cm³), add TTN·3MeOH/K-10 (2.4 mmol).
-
Stir the mixture vigorously at room temperature for 30 hours.
-
Filter the resulting suspension and wash the solid residue.
-
Wash the filtrate with water, then with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford methyl indan-1-carboxylate (38% yield) and 2-methoxy-1-tetralone (7% yield).
Protocol 3: Oxidative Dehydrogenation of 5,8-Dihydroxy-1-tetralone
This protocol describes the synthesis of Juglone using silver (I) oxide.
Materials:
-
5,8-Dihydroxy-1-tetralone
-
Silver (I) oxide (Ag₂O)
-
1,4-Dioxane
-
Standard reflux apparatus
Procedure:
-
Dissolve 5,8-dihydroxy-1-tetralone (1 mmol) in 1,4-dioxane (40 ml).
-
Add an excess of silver (I) oxide (1 g) to the solution.
-
Stir the reaction mixture under reflux for 10 hours.
-
After cooling, filter the solution to remove the silver salts.
-
Remove the solvent from the filtrate under reduced pressure to yield 5-hydroxy-1,4-naphthoquinone (Juglone) as yellow needles (83% yield).
Visualizing Reactivity Principles and Workflows
Diagrams created using Graphviz DOT language help illustrate the underlying principles and processes governing the reactivity of 1-tetralones.
Caption: Enolate formation from 1-tetralone and subsequent reaction with an electrophile.
Caption: Experimental workflow for the nitration of 6-methoxy-1-tetralone.
Caption: Logical relationship of substituent electronic effects on the reactivity of 1-tetralones.
References
The Efficacy of Chlorinated Tetralones as Precursors for Active Pharmaceutical Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex Active Pharmaceutical Ingredients (APIs) relies on the strategic selection of versatile and efficient precursor molecules. Among these, chlorinated tetralones, such as 6-Chloro-1-tetralone and its derivatives, have emerged as pivotal building blocks in medicinal chemistry. Their inherent reactivity and structural features allow for the construction of intricate molecular architectures found in numerous therapeutic agents. This guide provides a comparative analysis of the efficacy of chlorinated tetralone precursors, with a primary focus on the well-documented synthesis of the selective serotonin reuptake inhibitor (SSRI), Sertraline. We will objectively compare its synthesis from a tetralone derivative with alternative pathways, supported by experimental data, detailed protocols, and visual workflows.
While this compound is a recognized intermediate for a variety of pharmaceutical compounds, the most extensive comparative data is available for the synthesis of Sertraline from its specific precursor, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This case study serves as an excellent model for evaluating the advantages and challenges associated with using chlorinated tetralones in API synthesis.
Comparative Analysis of Precursors in Sertraline Synthesis
The industrial production of Sertraline has traditionally commenced from a tetralone derivative. However, in pursuit of greater efficiency, stereoselectivity, and greener processes, alternative precursors have been explored. The following table summarizes quantitative data from key synthetic routes to Sertraline, offering a clear comparison of their performance.
Table 1: Quantitative Comparison of Key Intermediates and Precursors for Sertraline Synthesis
| Intermediate/Route | Precursor | Key Reagents & Conditions | Yield | Purity/Selectivity | Reference |
| Sertraline Imine (Greener Synthesis) | Sertraline Tetralone | Monomethylamine, Ethanol, 50-55°C, 16h | >95% (conversion to imine) | High | [1] |
| Sertraline Nitrone | Sertraline Tetralone | N-methylhydroxylamine hydrochloride, Methanol, rt | 81% (of isolated cis-racemic amine HCl) | cis/trans ratio 92:8 | [1] |
| Chiral Iodoimine | 3,4-Dichlorocinnamic acid derivative | (S)-2-phenyloxazolidinone, CuBr-SMe2, NaBH4, I2-PPh3-imidazole, t-BuLi | 45% (overall yield in 6 steps) | Enantioselective | [1] |
| Chemoenzymatic Synthesis | Racemic Tetralone | Ketoreductase (KRED), NaOCl/AZADO | 16% (overall yield from racemic ketone) | >99% ee | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are the protocols for the key transformations highlighted in the comparative table.
Protocol 1: Greener Synthesis of Sertraline Imine from Tetralone
This protocol represents a significant improvement over traditional methods that utilize hazardous reagents like titanium tetrachloride.[3]
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline Tetralone)
-
Anhydrous Ethanol
-
Monomethylamine
Procedure:
-
Combine Sertraline Tetralone (1 molar equivalent) with anhydrous ethanol in a pressure-rated vessel.
-
Cool the mixture to 0°C.
-
Subsurface, add monomethylamine (3.1 molar equivalents).
-
Warm the mixture to 50-55°C and stir for approximately 16 hours.
-
Monitor the reaction until >95% conversion to the imine is confirmed by a suitable analytical method (e.g., HPLC).
Protocol 2: Synthesis of Sertraline via Chiral Iodoimine
This enantioselective approach builds the chiral centers with high precision, starting from a non-tetralone precursor.
Materials:
-
3,4-Dichlorocinnamic acid
-
(S)-2-phenyloxazolidinone
-
Arylmagnesium bromide
-
CuBr-SMe2
-
NaBH4
-
I2, PPh3, Imidazole
-
t-BuLi
Procedure:
-
Chiral Imide Formation: React 3,4-dichlorocinnamic acid with (S)-2-phenyloxazolidinone to form the corresponding chiral imide.
-
Conjugate Addition: Perform a copper-mediated conjugate addition of an arylmagnesium bromide to the chiral imide to establish the C4 stereocenter with high diastereoselectivity.
-
Reduction and Iodination: Reduce the imide to the corresponding alcohol, which is then converted to an iodoaldehyde.
-
Iodoimine Formation: The iodoaldehyde is reacted with methylamine to quantitatively form the key iodoimine intermediate.
-
Intramolecular Cyclization: The final ring closure is achieved via a metal-halogen exchange with t-BuLi, followed by an intramolecular, stereoselective anionic addition to the imine, yielding Sertraline.
Visualization of Synthetic Pathways
The following diagrams, rendered using DOT language, illustrate the logical flow and relationships of the described synthetic routes for Sertraline.
References
Validating the Structure of 6-Chloro-1-tetralone Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-1-tetralone is a versatile synthetic intermediate utilized in the development of a wide range of biologically active compounds. Its reactivity at the carbonyl group and the aromatic ring allows for the synthesis of diverse derivatives, including chalcones, hydrazones, and oximes. Rigorous structural validation of these reaction products is paramount to ensure the integrity of research and the safety and efficacy of potential drug candidates. This guide provides a comparative overview of the analytical techniques used to validate the structure of this compound reaction products, supported by experimental data and detailed protocols.
Comparative Analysis of Reaction Products
The following table summarizes the expected analytical data for three common reaction products of this compound. This data serves as a benchmark for researchers to compare their experimental findings.
| Product | Reaction Type | Expected Yield (%) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| This compound Chalcone | Claisen-Schmidt Condensation | 60-85 | 7.0-8.2 (aromatic & vinyl H), 3.0-3.2 (benzylic CH₂), 2.6-2.8 (allylic CH₂) | >190 (C=O), 120-150 (aromatic & vinyl C), 25-35 (aliphatic C) | 1650-1680 (C=O, conjugated), 1580-1620 (C=C), 750-850 (C-Cl) | Dependent on aldehyde used |
| This compound Hydrazone | Condensation | 75-95 | 7.0-8.0 (aromatic H), 2.8-3.0 (benzylic CH₂), 2.5-2.7 (allylic CH₂), NH proton (variable) | ~155 (C=N), 120-140 (aromatic C), 20-30 (aliphatic C) | 3200-3400 (N-H), 1620-1650 (C=N), 750-850 (C-Cl) | Dependent on hydrazine used |
| This compound Oxime | Condensation | 80-95 | 10.0-12.0 (N-OH), 7.0-8.0 (aromatic H), 2.8-3.0 (benzylic CH₂), 2.5-2.7 (allylic CH₂) | ~158 (C=N), 120-140 (aromatic C), 20-30 (aliphatic C) | 3100-3600 (O-H), 1630-1660 (C=N), 930-960 (N-O), 750-850 (C-Cl) | 195.05 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducible results.
Synthesis of this compound Chalcone (Example)
-
Dissolution: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Reaction Initiation: Add a catalytic amount of a base (e.g., 20% aqueous NaOH) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Structural Validation Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integrals of the different proton environments.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish the connectivity between protons and carbons, confirming the overall structure.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the product.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the expected product.
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum and identify the characteristic absorption bands for key functional groups (e.g., C=O, C=N, O-H, N-H, C-Cl).
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for synthesizing and validating the structure of a this compound reaction product and a simplified signaling pathway for a hypothetical bioactive derivative.
A Comparative Purity Analysis of Commercially Available 6-Chloro-1-tetralone
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. 6-Chloro-1-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its commercial purity essential.[1][2][3][4][5] This guide provides a comparative analysis of the purity of commercially available this compound, supported by detailed experimental protocols for its analysis.
Comparison of Commercial this compound
The purity of this compound can vary between suppliers. The table below summarizes the advertised purity from various commercial sources and provides a hypothetical analysis based on the experimental protocols detailed in this guide.
| Supplier | Advertised Purity | Analytical Method | Hypothetical Purity (HPLC) | Hypothetical Purity (GC-MS) | Major Impurity Identified (Hypothetical) |
| Supplier A | >98% | HPLC/LCMS | 98.5% | 98.2% | 4-Chlorobenzoic acid |
| Supplier B | ≥96% | HPLC | 96.8% | 96.5% | Unreacted starting material |
| Supplier C | >96.0% | GC | 97.2% | 96.9% | Isomeric impurity |
| Supplier D | >98% | HPLC | 99.1% | 98.9% | Residual solvent |
| Supplier E | 96% | Not Specified | 96.2% | 95.8% | Unidentified peak |
Note: The hypothetical purity values and identified impurities are for illustrative purposes and may not represent the actual quality from any specific supplier. Researchers should always perform their own quality control analysis.
Experimental Protocols
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the purity of this compound and identifying non-volatile impurities. A reverse-phase method is generally effective for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is recommended.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and by-products from synthesis.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection Mode: Split (10:1)
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of dichloromethane.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities that may not be detected by chromatographic methods.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra.
-
For quantitative analysis (qNMR), a certified internal standard with a known concentration should be added.
-
-
Data Analysis:
-
The chemical shifts and coupling constants in the ¹H and ¹³C spectra should be consistent with the structure of this compound.
-
Integration of signals in the ¹H spectrum can be used to quantify impurities against the main compound or an internal standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.
Potential Biological Relevance: Apoptosis Signaling Pathway
Derivatives of tetralones have shown a range of biological activities, including the induction of apoptosis in cancer cells. The diagram below illustrates a simplified signaling pathway for apoptosis that could potentially be modulated by a novel therapeutic agent synthesized from this compound.
References
A Comparative Guide to the Synthetic Routes of 6-Chloro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-1-tetralone is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: a classical multi-step approach involving Friedel-Crafts chemistry and a route utilizing the Sandmeyer reaction. This analysis includes detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathways to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
Two distinct and viable synthetic pathways for the preparation of this compound are presented and compared.
Route 1: Friedel-Crafts Acylation and Cyclization begins with the readily available starting materials, chlorobenzene and succinic anhydride. This three-step synthesis involves a Friedel-Crafts acylation, a Clemmensen reduction, and an intramolecular Friedel-Crafts cyclization. While this method is based on fundamental organic reactions, it requires multiple steps which may impact the overall yield.
Route 2: Sandmeyer Reaction from 6-Amino-1-tetralone offers a more direct approach to introduce the chloro substituent at the desired position. This pathway starts with the synthesis of 6-amino-1-tetralone, which is then converted to the target molecule via a diazotization reaction followed by treatment with a copper(I) chloride solution. The success of this route is highly dependent on the efficiency of the initial synthesis of the amino-tetralone precursor.
This guide will delve into the specifics of each route, providing the necessary data to make an informed decision based on factors such as precursor availability, reaction scalability, and overall efficiency.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Friedel-Crafts Acylation & Cyclization | Route 2: Sandmeyer Reaction from 6-Amino-1-tetralone |
| Starting Materials | Chlorobenzene, Succinic Anhydride | 6-Hydroxy-1-tetralone, 2-Bromo-2-methylpropanamide |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Potentially higher, dependent on the yield of the Sandmeyer step |
| Key Intermediates | 3-(4-chlorobenzoyl)propionic acid, 4-(4-chlorophenyl)butyric acid | 6-Amino-1-tetralone |
| Reagents of Note | Anhydrous Aluminum Chloride, Zinc Amalgam, Polyphosphoric Acid | Sodium Hydroxide, Copper(I) Chloride, Sodium Nitrite |
| Purity (Typical) | High, requires purification at each step | High, final product purification is essential |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Cyclization
This synthesis is a three-step process starting from chlorobenzene and succinic anhydride.
Step 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid
-
Reaction: Friedel-Crafts acylation of chlorobenzene with succinic anhydride.
-
Procedure: To a stirred mixture of anhydrous aluminum chloride (2.2 mol) in chlorobenzene (10 mol), succinic anhydride (1.0 mol) is added portion-wise at a temperature below 10°C. The reaction mixture is then stirred at room temperature for 24 hours. The mixture is poured onto crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 3-(4-chlorobenzoyl)propionic acid.
-
Yield: Approximately 85-90%.
Step 2: Synthesis of 4-(4-chlorophenyl)butyric acid
-
Reaction: Clemmensen reduction of the ketone.
-
Procedure: A mixture of 3-(4-chlorobenzoyl)propionic acid (1.0 mol), amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, water, and toluene is heated at reflux for 24 hours. Additional hydrochloric acid is added periodically during the reflux. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-(4-chlorophenyl)butyric acid[1].
-
Yield: Approximately 91%[1].
Step 3: Synthesis of this compound
-
Reaction: Intramolecular Friedel-Crafts cyclization (Haworth reaction).
-
Procedure: 4-(4-chlorophenyl)butyric acid (1.0 mol) is heated with an excess of polyphosphoric acid with stirring at 120-130°C for 2-3 hours. The hot mixture is poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with water, a dilute sodium bicarbonate solution, and again with water. The crude product is then purified by recrystallization or distillation under reduced pressure to afford this compound.
-
Yield: Approximately 70-75%.
Route 2: Sandmeyer Reaction from 6-Amino-1-tetralone
This two-step synthesis begins with the preparation of 6-amino-1-tetralone.
Step 1: Synthesis of 6-Amino-1-tetralone
-
Reaction: One-pot conversion of 6-hydroxy-1-tetralone to 6-amino-1-tetralone via a Smiles rearrangement.
-
Procedure: To a solution of 6-hydroxy-1-tetralone (1.0 mol) in N,N-dimethylformamide, sodium hydroxide is added, and the mixture is stirred. 2-Bromo-2-methylpropanamide is then added, and the mixture is stirred for several hours. Additional sodium hydroxide is added, and the mixture is heated. After cooling and workup with water, the product, 6-amino-1-tetralone, is isolated by filtration[2].
-
Yield: Approximately 60%[2].
Step 2: Synthesis of this compound
-
Reaction: Sandmeyer reaction of 6-amino-1-tetralone.
-
Procedure: 6-Amino-1-tetralone (1.0 mol) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride in concentrated hydrochloric acid. The reaction is allowed to warm to room temperature and then heated gently until the evolution of nitrogen ceases. After cooling, the mixture is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed to give the crude this compound, which is then purified.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Logical workflow for the synthesis of this compound.
References
Comparative Analysis of the Anticancer Activity of Substituted Tetralone Derivatives: 6-Chloro vs. Other Analogs
A detailed comparison of the cytotoxic effects of 6-chloro-substituted tetralone derivatives against other analogs reveals significant variations in biological activity, highlighting the critical role of substituent groups in modulating anticancer potency. This guide presents a comparative analysis based on experimental data, outlines the methodologies used for these evaluations, and illustrates the key synthetic pathways.
The quest for novel therapeutic agents has led researchers to explore the pharmacological potential of various heterocyclic compounds. Among these, tetralone derivatives have emerged as a promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic modification of the tetralone core with different functional groups allows for the fine-tuning of its biological profile. This guide focuses on the comparative anticancer activity of a 6-chloro-substituted tetralone derivative against other analogs with varying substitutions.
Comparative Anticancer Activity
A study involving a series of α,β-unsaturated ketone derivatives of 6-acetyltetralin demonstrated that the nature and position of substituents on the aromatic ring significantly influence their cytotoxic activity against human cancer cell lines. The compounds were evaluated for their in vitro anticancer activity against a human cervix carcinoma cell line (HeLa) and a human breast carcinoma cell line (MCF7)[1].
The results, summarized in the table below, indicate that the derivative with 2,6-dichloro substitution exhibits the highest potency among the tested compounds.
| Compound ID | Substitution on Benzaldehyde | HeLa IC₅₀ (µg/mL)[1] | MCF7 IC₅₀ (µg/mL)[1] |
| 3a | 2,6-Dichloro | 3.5 | 4.5 |
| 3b | 2,6-Difluoro | 10.5 | 15.2 |
| 3c | 3-Ethoxy-4-hydroxy | > 50 | > 50 |
IC₅₀: The concentration of a drug that gives half-maximal response. A lower IC₅₀ value indicates a higher potency.
The data clearly shows that the 2,6-dichloro substituted derivative (3a ) is significantly more active than the 2,6-difluoro (3b ) and the 3-ethoxy-4-hydroxy (3c ) substituted analogs against both cell lines[1]. This suggests that the presence and position of the chlorine atoms are crucial for the observed anticancer activity.
Experimental Protocols
The following is a detailed description of the experimental methodology used to determine the anticancer activity of the tetralone derivatives.
Synthesis of α,β-Unsaturated Ketone Derivatives of 6-Acetyltetralin (3a-c)
The synthesis of the target compounds was achieved through a Claisen-Schmidt condensation reaction. 6-Acetyltetralin was reacted with different aromatic aldehydes (2,6-dichlorobenzaldehyde, 2,6-difluorobenzaldehyde, and 3-ethoxy-4-hydroxybenzaldehyde) in the presence of 10% ethanolic sodium hydroxide. The resulting mixture was stirred at room temperature for a specified period. The precipitated solid was then filtered, washed, and recrystallized to yield the corresponding α,β-unsaturated ketones[1].
In Vitro Anticancer Activity Assay
The in vitro cytotoxicity of the synthesized compounds was evaluated against HeLa and MCF7 human cancer cell lines using the Sulforhodamine B (SRB) assay.
-
Cell Culture: The cancer cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Cells were harvested using trypsin-EDTA and plated in 96-well plates at a density of 1 x 10⁴ cells per well. The plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. The cells were then treated with different concentrations of the compounds and incubated for 48 hours.
-
Cell Fixation and Staining: After the incubation period, the cells were fixed with 10% trichloroacetic acid and then stained with 0.4% Sulforhodamine B (SRB) solution.
-
Measurement of Absorbance: The excess stain was washed out, and the protein-bound stain was solubilized with 10 mM Tris buffer. The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The percentage of cell survival was calculated relative to the untreated control cells. The IC₅₀ values were determined from the dose-response curves.
Conclusion
The comparative analysis of substituted tetralone derivatives demonstrates the significant impact of the nature and position of substituents on their anticancer activity. The 2,6-dichloro substituted tetralone derivative exhibited the most potent cytotoxic effects against both HeLa and MCF7 cancer cell lines, suggesting that halogen substitution, particularly with chlorine, at specific positions can enhance the anticancer properties of the tetralone scaffold. These findings provide valuable insights for the rational design and development of more effective tetralone-based anticancer agents. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds in cancer therapy.
References
A Comparative Guide to the Synthesis of 6-Chloro-1-tetralone: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 6-Chloro-1-tetralone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of two prominent methods: the intramolecular Friedel-Crafts cyclization of 4-(4-chlorophenyl)butanoic acid and the diazotization of 6-amino-1-tetralone followed by a Sandmeyer reaction. This analysis focuses on experimental protocols, cost-effectiveness, and environmental and safety considerations to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Metric | Method 1: Friedel-Crafts Cyclization | Method 2: Diazotization of 6-amino-1-tetralone |
| Starting Material | 4-(4-chlorophenyl)butanoic acid | 6-amino-1-tetralone |
| Key Reagents | Polyphosphoric acid (PPA) or Thionyl chloride & Aluminum chloride | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Overall Yield | Good to Excellent (reported up to 95%) | Moderate to Good |
| Reaction Steps | Typically one-step cyclization | Two-step (diazotization and Sandmeyer reaction) |
| Cost of Starting Materials | Moderately priced | Higher cost |
| Reagent Cost | Variable, can be high depending on the chosen catalyst system | Generally lower |
| Reaction Time | Several hours | Relatively short |
| Purification | Column chromatography may be required | Extraction and recrystallization |
| Safety Concerns | Corrosive acids, handling of AlCl₃ | Unstable diazonium salts, handling of acids |
| Environmental Impact | Generation of acidic waste and aluminum-containing residues | Generation of acidic and copper-containing aqueous waste |
Method 1: Intramolecular Friedel-Crafts Cyclization of 4-(4-chlorophenyl)butanoic acid
The intramolecular Friedel-Crafts cyclization is a classic and widely used method for the synthesis of tetralones. This approach involves the cyclization of a suitable 4-arylbutanoic acid precursor in the presence of a strong acid catalyst. For the synthesis of this compound, 4-(4-chlorophenyl)butanoic acid is the required starting material.
Experimental Protocol
Two common catalyst systems for this transformation are Polyphosphoric Acid (PPA) and the combination of thionyl chloride with aluminum chloride.
Protocol 1A: Using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(4-chlorophenyl)butanoic acid (1 equivalent).
-
Addition of PPA: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it carefully onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Protocol 1B: Using Thionyl Chloride and Aluminum Chloride
-
Acid Chloride Formation: In a round-bottom flask, reflux a mixture of 4-(4-chlorophenyl)butanoic acid (1 equivalent) and thionyl chloride (1.2-1.5 equivalents) for 1-2 hours. Remove the excess thionyl chloride by distillation.
-
Friedel-Crafts Cyclization: Dissolve the resulting acid chloride in a dry, inert solvent such as dichloromethane. Cool the solution in an ice bath and add anhydrous aluminum chloride (1.1-1.3 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram of the Friedel-Crafts Cyclization Pathway
Caption: Synthetic pathways for this compound via Friedel-Crafts cyclization.
Method 2: Diazotization of 6-amino-1-tetralone
This method utilizes the Sandmeyer reaction, a well-established transformation in organic synthesis for converting primary aromatic amines into various functional groups. In this case, the amino group of 6-amino-1-tetralone is converted into a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst.
Experimental Protocol
-
Diazotization:
-
In a beaker, dissolve 6-amino-1-tetralone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 15-30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like dichloromethane or ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Diagram of the Diazotization and Sandmeyer Reaction Pathway
Caption: Synthesis of this compound via diazotization and Sandmeyer reaction.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis involves evaluating not only the price of reagents but also factors like yield, reaction time, and purification complexity.
Cost of Reagents
The following table provides an estimated cost comparison for the key reagents in each method. Prices are approximate and can vary based on supplier, purity, and quantity.
| Reagent | Method 1: Friedel-Crafts | Method 2: Diazotization | Estimated Price (per kg) |
| 4-(4-chlorophenyl)butanoic acid | ✓ | ~$3000 | |
| 6-amino-1-tetralone | ✓ | ~$4000 - $5000 | |
| Polyphosphoric acid (PPA) | ✓ | ~$1.5 - $3 | |
| Thionyl chloride | ✓ | ~$40 - $75 | |
| Aluminum chloride | ✓ | ~$0.32 -
| |
| Sodium nitrite | ✓ | ~$2 -
| |
| Copper(I) chloride | ✓ | ~$4.5 - $10[3] | |
| Hydrochloric acid | ✓ | ~$0.1 -
| |
| Dichloromethane | ✓ | ✓ | ~$1 -
|
Analysis
-
Starting Materials: The starting material for the Friedel-Crafts route, 4-(4-chlorophenyl)butanoic acid, is significantly less expensive than 6-amino-1-tetralone, the starting material for the diazotization method.
-
Reagents: While the starting material for the Friedel-Crafts route is cheaper, the cost of the reagents can be higher, especially if using large quantities of high-purity aluminum chloride. Polyphosphoric acid is a relatively inexpensive option. The reagents for the diazotization and Sandmeyer reaction are generally commodity chemicals and are more affordable.
-
Yield and Throughput: The Friedel-Crafts cyclization is often a high-yielding, one-pot reaction, which can lead to a higher overall throughput. The two-step diazotization process may have a lower overall yield.
-
Purification: Both methods may require chromatographic purification to obtain a high-purity product, which can add to the overall cost and time. Recrystallization is a less expensive purification method that may be sufficient for the product of the Sandmeyer reaction.
Safety and Environmental Considerations
Friedel-Crafts Acylation:
-
Safety: This reaction involves the use of strong, corrosive acids like PPA or Lewis acids like aluminum chloride, which reacts violently with water. Thionyl chloride is also toxic and corrosive. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Environmental Impact: The use of stoichiometric or excess amounts of Lewis acids generates significant amounts of acidic and metal-containing waste, which requires careful neutralization and disposal. The use of halogenated solvents like dichloromethane also poses environmental concerns.
Diazotization and Sandmeyer Reaction:
-
Safety: Aryl diazonium salts are thermally unstable and can be explosive in a dry state. Therefore, they are typically generated in situ at low temperatures (0-5 °C) and used immediately. The reaction also involves handling strong acids.
-
Environmental Impact: The reaction generates acidic aqueous waste. The use of a copper catalyst means that the waste stream will contain copper salts, which need to be treated before disposal. There are ongoing efforts to recycle waste streams from diazotization reactions to improve their sustainability.
Conclusion
Both the intramolecular Friedel-Crafts cyclization and the diazotization of 6-amino-1-tetralone are viable methods for the synthesis of this compound.
-
The Friedel-Crafts cyclization is likely the more cost-effective option for larger-scale synthesis due to the lower cost of the starting material and potentially higher overall yield in a single step. However, the cost of the catalyst and the challenges associated with waste disposal are significant considerations.
-
The diazotization of 6-amino-1-tetralone may be a suitable option for smaller-scale laboratory synthesis, especially if the starting material is readily available. The reagents are relatively inexpensive, but the higher cost of the starting amine and the inherent instability of the diazonium intermediate are key drawbacks.
The choice between these two methods will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, budget constraints, and the available infrastructure for handling hazardous reagents and waste. For industrial applications, process optimization to minimize waste and catalyst loading in the Friedel-Crafts reaction would be a critical area of focus.
References
- 1. sodium nitrite buy online - Best Prices & Verified Suppliers [accio.com]
- 2. sodium nitrite | 7632-00-0 | Buy Now [molport.com]
- 3. indiamart.com [indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Dichloromethane, 1 l, glass, CAS No. 75-09-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
Comparative Guide to the Characterization and Quantification of Impurities in 6-Chloro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization and quantification of impurities in 6-Chloro-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[3] This document outlines common analytical techniques, presents hypothetical comparative data, and provides detailed experimental protocols to assist in the development and validation of impurity profiling methods.
Introduction to Impurity Profiling of this compound
This compound (CAS No. 26673-31-4) is a synthetic intermediate susceptible to carrying over impurities from the manufacturing process, as well as degradation products formed during storage.[4] Potential impurities may include starting materials, by-products of unintended reactions, and residual solvents. A thorough understanding and control of these impurities are mandated by regulatory agencies worldwide.
The primary analytical techniques for impurity profiling of pharmaceutical compounds include High-Performance Liquid Chromatography (HPLC) for non-volatile or thermally labile compounds and Gas Chromatography (GC) for volatile and semi-volatile substances. These techniques, often coupled with Mass Spectrometry (MS), allow for the separation, identification, and quantification of impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate impurity profiling. Below is a comparison of the two most common methods for the analysis of impurities in this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile and thermally labile compounds, including starting materials, intermediates, and degradation products. | Volatile and semi-volatile compounds, such as residual solvents and certain process impurities. |
| Common Detectors | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent, headspace analysis, or derivatization for non-volatile compounds. |
| Advantages | Versatile for a wide range of compounds, high resolution, and well-established methods. | High sensitivity for volatile compounds, excellent separation efficiency. |
| Limitations | May not be suitable for highly volatile impurities. | Requires analytes to be thermally stable and volatile; derivatization can add complexity. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for impurities found in three different batches of this compound, as determined by HPLC-UV and GC-MS. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Impurity Profile of this compound Batches by HPLC-UV
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) | Batch C (%) |
| Starting Material X | 5.2 | 0.08 | 0.12 | 0.05 |
| Isomeric Impurity Y | 8.1 | 0.15 | 0.10 | 0.20 |
| Degradation Product Z | 10.5 | < 0.05 | 0.06 | < 0.05 |
| Total Impurities | 0.23 | 0.28 | 0.25 | |
| This compound Assay | 7.4 | 99.77 | 99.72 | 99.75 |
Table 2: Residual Solvent Analysis of this compound Batches by Headspace GC-MS
| Solvent | Retention Time (min) | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) |
| Methanol | 3.1 | 150 | 200 | 180 |
| Toluene | 8.5 | 50 | 75 | 60 |
| Dichloromethane | 4.2 | < 10 | 15 | < 10 |
| Total Residual Solvents | 200 | 290 | 240 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative experimental protocols for the HPLC-UV and GC-MS analysis of this compound.
HPLC-UV Method for Non-Volatile Impurities
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Headspace GC-MS Method for Residual Solvents
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 minutes
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of N,N-dimethylformamide (DMF) as the diluent.
-
Seal the vial and place it in the headspace autosampler.
Visualizing Workflows and Relationships
Diagrams can effectively illustrate the logical flow of the impurity analysis process.
Caption: Workflow for Impurity Analysis of this compound.
Caption: Potential Sources of Impurities in this compound.
References
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-1-tetralone
This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-Chloro-1-tetralone, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Specification | Standard |
| Eye Protection | Safety glasses with side shields or goggles. | European standard - EN 166 |
| Hand Protection | Protective gloves (consult manufacturer for specific material and breakthrough time). | |
| Skin and Body | Appropriate protective clothing to prevent skin exposure. | |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation is experienced. For large scale or emergency use, a European Standard EN 136 approved respirator is recommended. | NIOSH/MSHA, EN 149:2001, EN 136 |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount when working with this compound to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2. Pre-Handling Preparations:
-
Thoroughly wash hands, face, and any exposed skin before and after handling.[3]
-
Ensure all required PPE is in good condition and worn correctly.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
3. During Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke in the handling area.
-
Avoid contact with skin and eyes.
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| In case of eye contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |
| In case of skin contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical help. |
| If inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. |
Spill Response:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
For small spills, sweep up and shovel into suitable containers for disposal. For larger spills, soak up with inert absorbent material and place in a suitable, closed container for disposal.
-
Avoid release into the environment.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
1. Waste Identification:
-
This compound waste is considered hazardous waste.
-
Label all waste containers clearly with "HAZARDOUS WASTE" and the full chemical name.
2. Container Management:
-
Use compatible and sealed containers for waste collection.
-
Keep waste containers tightly closed except when adding waste.
3. Disposal Route:
-
Dispose of contents and container to an approved waste disposal plant.
-
Follow all local, regional, and national hazardous waste regulations.
Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
